1-Methyl-3-(trifluoromethyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFJZVDIYOMJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-3-(trifluoromethyl)piperazine: A Strategic Building Block for Physicochemical Tuning
[1]
Executive Summary & Disambiguation
This compound is a chiral, aliphatic heterocycle used primarily as a "fragment" or "scaffold" in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]
CRITICAL DISAMBIGUATION: Do NOT confuse this molecule with TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine).[1]
-
TFMPP: A phenyl-piperazine recreational drug/stimulant where the CF3 is on an aromatic ring.[1][2]
-
This compound: A saturated piperazine ring where the CF3 group is attached directly to the aliphatic heterocycle (sp3 carbon).[1] This guide focuses exclusively on this aliphatic building block.
Core Value Proposition
This molecule allows medicinal chemists to:
-
Modulate Basicity (pKa): The electron-withdrawing CF3 group drastically lowers the pKa of the adjacent nitrogen, reducing lysosomal trapping and hERG liability.
-
Block Metabolism: The CF3 group sterically and electronically protects the piperazine ring from oxidative metabolism (e.g., by CYP450s).
-
Lock Conformation: The bulky CF3 group forces the piperazine ring into a specific chair conformation, reducing the entropic cost of binding to a protein target.
Physicochemical Profile & SAR Logic
The introduction of a trifluoromethyl group onto the piperazine scaffold creates a "push-pull" electronic system that is distinct from standard methyl-piperazines.[1]
The "Fluorine Effect" on Basicity
Standard piperazines are dibasic (pKa1 ~9.8, pKa2 ~5.6). In this compound, the CF3 group is
| Site | Substituent Effect | Estimated pKa Shift | Resulting pKa | Impact on Drug Design |
| N4 (Secondary) | ~5.5 - 6.5 | Reduced basicity improves CNS penetration; reduces P-gp efflux.[1] | ||
| N1 (Tertiary) | ~8.0 - 8.5 | Remains the primary basic center for salt formation.[1] |
Conformational Locking
The piperazine ring exists in a chair conformation. The trifluoromethyl group (A-value ~2.5 kcal/mol) is significantly bulkier than a methyl group (A-value ~1.7 kcal/mol).[1]
-
Thermodynamic Preference: The CF3 group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.
-
Vector Control: This "locks" the vectors of the N1 and N4 substituents, allowing precise orientation of pharmacophores in the binding pocket.
Caption: SAR Logic illustrating how the C3-CF3 group dictates the physicochemical properties of the scaffold.
Synthetic Methodologies
Synthesis of this specific isomer is non-trivial due to the need to control the position of the CF3 group relative to the N-methyl.
Protocol A: Reduction of Trifluoro-Pyrazines (Scale-Up Route)
This method is preferred for generating the racemic core, which can then be resolved via chiral HPLC or crystallization with chiral acids.[1]
-
Starting Material: 2-Chloro-3-(trifluoromethyl)pyrazine.[1]
-
Methylation: Nucleophilic substitution with Methylamine (or Pd-catalyzed coupling) to install the N-methyl group.[1]
-
Reduction: Catalytic hydrogenation (H2, Pd/C or PtO2) reduces the aromatic pyrazine ring to the saturated piperazine.
-
Note: High pressure (50-100 psi) and acidic media (AcOH) are often required to prevent poisoning of the catalyst by the basic amines.
-
Protocol B: De Novo Synthesis from Amino Acids (Chiral Route)
For enantiopure material (e.g., (S)-1-Methyl-3-(trifluoromethyl)piperazine), start from chiral trifluoroalanine derivatives.[1]
-
Precursor: (S)-3,3,3-Trifluoro-2-aminopropanoic acid (Trifluoroalanine).[1]
-
Coupling: Amide coupling with N-methyl-glycine ester.
-
Cyclization: Intramolecular cyclization to form the diketopiperazine.
-
Global Reduction: Reduction of the diketopiperazine using BH3-THF or LiAlH4 to yield the final amine.[1]
Caption: General synthetic workflow for accessing the aliphatic trifluoromethyl piperazine core.
Medicinal Chemistry Applications
"Chiral Switch" & Selectivity
In kinase inhibitors, the orientation of the piperazine ring is often critical for solvent exposure.
-
Application: Replacing a standard methyl-piperazine with 3-CF3-piperazine creates a chiral center.[1]
-
Mechanism: One enantiomer will direct the N-methyl group towards a solvent channel, while the other might clash with the protein wall. The CF3 group itself can occupy a small hydrophobic pocket (e.g., the "gatekeeper" region in kinases).
Improving Metabolic Stability (t1/2)
Piperazines are notoriously susceptible to oxidative metabolism at the carbon atoms
-
Problem: N-dealkylation or ring hydroxylation leads to rapid clearance.
-
Solution: Placing a CF3 group at C3 blocks the metabolic "soft spot" adjacent to N4. The C-F bond is metabolically inert, and the steric bulk prevents CYP450 approach.
Reducing hERG Toxicity
Many lipophilic basic drugs bind to the hERG potassium channel, causing cardiotoxicity (QT prolongation).
-
Mechanism: hERG binding often requires a basic amine (pKa > 8) and a lipophilic tail.[1]
-
Fix: The CF3 group lowers the pKa of the N4 nitrogen (to ~6.0), reducing the percentage of the molecule that is positively charged at physiological pH (7.4). This often drastically reduces hERG affinity while maintaining target potency.[1]
Handling & Safety Data
While specific MSDS data for this isomer may be sparse, treat it as a Corrosive Base and Fluorinated Organic .
| Parameter | Specification |
| Physical State | Colorless to pale yellow oil or low-melting solid.[1] |
| Reactivity | Reacts violently with strong oxidizing agents and acid chlorides.[1] |
| Storage | Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic. |
| Hazards | Causes severe skin burns and eye damage (H314).[1] |
Experimental Tip: When coupling this building block to an aryl halide (Buchwald-Hartwig), the reduced basicity of the N4-amine (due to the
References
-
Synthesis of Trifluoromethyl-Piperazines
-
pKa Modulation by Fluorine
-
Metabolic Stability of Piperazines
-
Commercial Availability & CAS Data
Sources
- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
An In-depth Technical Guide to the Receptor Binding Profile of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP)
Abstract
This technical guide provides a comprehensive analysis of the receptor binding profile of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP), a psychoactive compound of the phenylpiperazine class. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions of TFMPP with various central nervous system (CNS) targets. We will explore its binding affinities, functional activities at key serotonergic receptors, and its effects on monoamine transporters. This guide synthesizes data from authoritative databases and peer-reviewed literature to offer a detailed understanding of TFMPP's pharmacological footprint. Furthermore, we provide in-depth, field-proven experimental protocols for determining receptor binding and functional activity, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Pharmacological Landscape of TFMPP
This compound, commonly known as TFMPP, is a non-selective serotonergic agent that has been investigated for its psychoactive effects.[1][2] It is often encountered in recreational settings, frequently in combination with other substances like benzylpiperazine (BZP).[1][2] Understanding the detailed receptor binding profile of TFMPP is crucial for elucidating its mechanism of action, predicting its physiological and behavioral effects, and assessing its potential for therapeutic applications or abuse liability.
This guide moves beyond a simple cataloging of binding affinities. As a senior application scientist, the aim is to provide a holistic view that integrates binding data with functional outcomes and the underlying experimental methodologies. We will explore the causality behind why specific experimental systems are chosen and how the data generated from these systems build a coherent pharmacological narrative.
Receptor Binding Affinity Profile of TFMPP
The primary mechanism of action of TFMPP is its interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[1][3] Its affinity for these targets varies, creating a complex pharmacological profile. The following table summarizes the binding affinities (Ki) of TFMPP for a range of CNS receptors, compiled from the PDSP Ki Database and other referenced sources.[4][5][6][7][8]
| Receptor Target | Ligand | Ki (nM) | Species | Source |
| Serotonin Receptors | ||||
| 5-HT1A | TFMPP | 288 - 1950 | Human/Rat | [1] |
| 5-HT1B | TFMPP | 2.3 - 132 | Rat | [1][9] |
| 5-HT1D | TFMPP | 282 | Human | [1] |
| 5-HT2A | TFMPP | 12 - 269 | Rat | [1][9] |
| 5-HT2C | TFMPP | 62 | Human | [1] |
| 5-HT3 | TFMPP | >2300 (IC50) | Rat | [1] |
| Monoamine Transporters | ||||
| SERT | TFMPP | 121 (EC50) | Rat | [1] |
| DAT | TFMPP | >10,000 | Rat | [1] |
| NET | TFMPP | >10,000 | Rat | [1] |
| Adrenergic Receptors | ||||
| α1A | TFMPP | 1800 | Human | [9] |
| α1B | TFMPP | 1200 | Human | [9] |
| α1D | TFMPP | 980 | Human | [9] |
| α2A | TFMPP | >10,000 | Human | [9] |
| α2B | TFMPP | >10,000 | Human | [9] |
| α2C | TFMPP | >10,000 | Human | [9] |
| Dopamine Receptors | ||||
| D1 | TFMPP | >10,000 | Human | [9] |
| D2 | TFMPP | 2300 | Human | [9] |
| D3 | TFMPP | 1300 | Human | [9] |
| D4 | TFMPP | 2000 | Human | [9] |
| D5 | TFMPP | >10,000 | Human | [9] |
Expert Interpretation: The data clearly indicates that TFMPP's primary interactions are within the serotonergic system. It exhibits moderate to high affinity for 5-HT1B and 5-HT2C receptors. Its affinity for other serotonin receptor subtypes is lower, and it has weak to negligible affinity for adrenergic and dopaminergic receptors, as well as the dopamine (DAT) and norepinephrine (NET) transporters. This profile suggests that the pharmacological effects of TFMPP are predominantly driven by its actions as a serotonin receptor agonist and a serotonin releasing agent.
Experimental Protocols for Characterizing TFMPP's Receptor Interactions
The determination of a compound's receptor binding profile relies on a suite of robust and validated in vitro assays. Here, we provide detailed, step-by-step methodologies for the key experiments used to characterize a compound like TFMPP.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[10] The principle is a competition between a radiolabeled ligand with known high affinity and the unlabeled test compound (TFMPP).
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should be a high-affinity, selective ligand for the target receptor to ensure a robust signal-to-noise ratio. For the 5-HT1B receptor, a common choice is [³H]-GR125743, a selective antagonist.[11]
-
Receptor Source: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) are often used.[12][13][14][15] This provides a high density of the target receptor and a clean system with minimal interference from other receptors.
-
Assay Buffer: The buffer composition is critical for maintaining receptor integrity and ligand binding. It typically includes a buffering agent (e.g., Tris-HCl), ions (e.g., MgCl2), and sometimes protease inhibitors.
-
Non-specific Binding: To determine the amount of radioligand that binds to non-receptor components, a high concentration of a known, non-radiolabeled ligand for the target receptor is used.
Step-by-Step Protocol: Competitive Radioligand Binding Assay for the 5-HT1B Receptor
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human 5-HT1B receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of [³H]-GR125743 (e.g., 0.5 nM).
-
Increasing concentrations of TFMPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled 5-HT1B antagonist (e.g., 10 µM of unlabeled GR125743) instead of TFMPP.
-
For determining total binding, add vehicle instead of TFMPP.
-
-
Add the cell membrane preparation (e.g., 20-40 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Determining Agonist/Antagonist Activity
Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16]
Causality Behind Experimental Choices:
-
Forskolin Stimulation: To measure a decrease in cAMP, the basal level of cAMP is first elevated using forskolin, a direct activator of adenylyl cyclase.
-
Detection Method: A variety of commercial kits are available for measuring cAMP levels, often based on competitive immunoassays using fluorescence or luminescence readouts.
Step-by-Step Protocol: cAMP Assay
-
Cell Culture:
-
Plate CHO-K1 cells expressing the 5-HT1B receptor in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.
-
Add increasing concentrations of TFMPP to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of TFMPP that produces 50% of the maximal response).
-
Upon agonist binding, G-protein coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling.
Step-by-Step Protocol: β-Arrestin Recruitment Assay
-
Cell Line:
-
Use a commercially available cell line that co-expresses the target receptor (e.g., 5-HT1B) fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase or luciferase).
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add increasing concentrations of TFMPP.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the TFMPP concentration to determine the EC50 value.
-
Functional Assay Workflow
Caption: Workflow for functional assays.
Serotonin Release Assay: Assessing Transporter Interaction
TFMPP is also known to be a serotonin releasing agent, a property mediated by its interaction with the serotonin transporter (SERT).[1][2] This can be measured using synaptosomes, which are resealed nerve terminals that contain the machinery for neurotransmitter uptake and release.
Causality Behind Experimental Choices:
-
Synaptosomes: Rat brain synaptosomes provide a physiologically relevant system for studying neurotransmitter release.[17][18]
-
Radiolabeled Serotonin: [³H]-5-HT is used to pre-load the synaptosomes with a measurable amount of serotonin.
-
Stimulation: A depolarizing agent like potassium chloride (KCl) is used to stimulate physiological release, while the test compound's ability to induce release is measured in its presence.
Step-by-Step Protocol: Serotonin Release Assay
-
Synaptosome Preparation:
-
Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) by homogenization and differential centrifugation.[18]
-
-
Pre-loading with [³H]-5-HT:
-
Incubate the synaptosomes with [³H]-5-HT to allow for its uptake via SERT.
-
-
Release Experiment:
-
Wash the pre-loaded synaptosomes to remove excess [³H]-5-HT.
-
Resuspend the synaptosomes in a physiological buffer.
-
Add increasing concentrations of TFMPP or vehicle.
-
Incubate for a short period (e.g., 10-30 minutes).
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
-
Measurement of Release:
-
Measure the amount of [³H]-5-HT in the supernatant (released) and in the synaptosomal pellet (retained) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-5-HT released for each concentration of TFMPP.
-
Plot the percentage of release against the logarithm of the TFMPP concentration to determine the EC50 for release.
-
Downstream Signaling Pathways
The functional consequences of TFMPP's interaction with its primary receptor targets are determined by the downstream signaling pathways these receptors activate.
5-HT1B Receptor Signaling
As a Gi-coupled receptor, activation of the 5-HT1B receptor by TFMPP leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cAMP levels.
-
Modulation of Ion Channels: Gi activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and reduced excitability. It can also inhibit voltage-gated calcium channels, leading to a decrease in neurotransmitter release.[16]
-
MAPK/ERK Pathway Activation: Some studies have shown that Gi-coupled receptors can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of gene expression and cell proliferation.
Caption: 5-HT1B receptor signaling pathway.
5-HT2C Receptor Signaling
The 5-HT2C receptor is primarily coupled to the Gq protein.[3] Activation by TFMPP initiates the following cascade:
-
Activation of Phospholipase C (PLC): Gq activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2C receptor signaling pathway.
Conclusion and Future Directions
This technical guide has provided an in-depth examination of the receptor binding profile of this compound. Its primary interactions with 5-HT1B and 5-HT2C receptors as an agonist, coupled with its activity as a serotonin releasing agent, form the basis of its pharmacological effects. The detailed experimental protocols and the rationale behind them offer a framework for the continued investigation of this and other novel psychoactive substances.
Future research should aim to further elucidate the functional selectivity or "biased agonism" of TFMPP at its target receptors. Investigating whether TFMPP preferentially activates G-protein-dependent or β-arrestin-dependent signaling pathways could provide a more nuanced understanding of its in vivo effects. Additionally, a more comprehensive screening against a wider panel of CNS targets would further refine its selectivity profile. Such studies will be invaluable for both understanding the fundamental pharmacology of TFMPP and for guiding the development of more selective and potentially therapeutic serotonergic agents.
References
-
Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. [Link]
-
BindingDB. (n.d.). 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866. [Link]
-
Lowe, K. (2021, March 30). Which CHO cell is the right CHO cell? Drug Target Review. [Link]
-
Nielsen, E. O., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(4), 266–271. [Link]
-
PDSP. (n.d.). PDSP Ki Database. [Link]
-
Wikipedia. (2024, June 18). Ki Database. [Link]
-
Wikipedia. (2024, July 15). Trifluoromethylphenylpiperazine. [Link]
-
Ciofalo, F. R., & Tabakoff, B. (1975). Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation. Journal of Neural Transmission, 37(2), 111–126. [Link]
-
Wikipedia. (2024, July 15). Ki Database. [Link]
-
HSLS. (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. [Link]
-
Plenge, P., & Mellerup, E. T. (1993). Inhibitory and regulatory binding sites on the rat brain serotonin transporter: molecular weight of the [3H]paroxetine and [3H]citalopram binding proteins. Journal of Neurochemistry, 61(1), 241–247. [Link]
-
Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 44–51. [Link]
-
Agilent. (n.d.). From Classical to Online Monitoring of G-Protein-Coupled Receptor Stimulation in Living Cells. [Link]
-
Chen, F., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(2), 232–240. [Link]
-
DiscoverX. (n.d.). GPR17 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). [Link]
-
Gould, G. G., et al. (2007). [(3)H] citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(3), 203–209. [Link]
-
He, W. T., & Murph, M. M. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators, 76(1-4), 119–130. [Link]
-
Dhanasekaran, M., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Medical Research Archives, 5(8). [Link]
-
ResearchGate. (2013, August 7). A good protocol for extracting mouse brain synaptosomes?[Link]
-
Andersen, J., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology, 15(2), 195–202. [Link]
-
ResearchGate. (2015, June 10). Which cell line is better for membrane protein expression?[Link]
-
PDSP. (2025, January 13). TFMPP. [Link]
-
Dunkley, P. R., & Jarvie, P. E. (2018). Synaptosome Preparations: Which Procedure Should I Use? In Methods in Molecular Biology (Vol. 1743, pp. 3–20). Springer. [Link]
-
PDSP. (n.d.). PDSP Database. [Link]
-
DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). [Link]
-
Tiger, M., et al. (2019). The 5-HT1B receptor - a potential target for antidepressant treatment. Psychopharmacology, 236(4), 1165–1187. [Link]
-
Schmidt, A. W., et al. (2011). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Journal of Psychopharmacology, 25(2), 218–226. [Link]
-
REPROCELL. (2022, April 21). Everything we know about the 5-HT1B receptor. [Link]
-
ResearchGate. (2025, August 10). In vitro receptor binding assays. [Link]
-
Nautiyal, K. M., et al. (2016). 5-HT1B autoreceptor regulation of serotonin transporter activity in synaptosomes. Neuropharmacology, 105, 540–547. [Link]
-
BindingDB. (n.d.). Ki Summary. [Link]
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. esmed.org [esmed.org]
- 4. PDSP Kᵢ Database [pdspdb.unc.edu]
- 5. Ki Database [medbox.iiab.me]
- 6. Ki Database - Wikipedia [en.wikipedia.org]
- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 8. TFMPP [pdspdb.unc.edu]
- 9. BindingDB BDBM50007406 1-(3-(trifluoromethyl)phenyl)piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine::1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866::TFMPP [bindingdb.org]
- 10. researchgate.net [researchgate.net]
- 11. Ki Summary [bindingdb.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. GPR17 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1) [discoverx.com]
- 14. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
- 17. Serotonin uptake and release by biochemically characterized nerve endings isolated from rat brain by concomitant flotation and sedimentation centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 1-Methyl-3-(trifluoromethyl)piperazine, a crucial building block in modern medicinal chemistry. The trifluoromethyl group and the piperazine scaffold are prevalent in numerous centrally active pharmaceuticals, making efficient and scalable synthetic routes to this compound highly valuable. This document explores the retrosynthetic logic, compares key synthetic strategies, provides a detailed experimental protocol for a preferred method, and discusses the analytical characterization of the final product. It is intended for an audience of researchers, medicinal chemists, and process development professionals.
Introduction: The Significance of the this compound Scaffold
The piperazine ring is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When combined with a trifluoromethyl (CF3) group, a bioisostere for a methyl group with dramatically altered electronic properties, the resulting molecule becomes a highly valuable synthon. The CF3 group can enhance metabolic stability, binding affinity, and membrane permeability.
Consequently, this compound and its parent compound, 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP), are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][2][3] These compounds have been investigated for their effects on serotonergic and dopaminergic systems, finding application in the development of antidepressants, anxiolytics, and antipsychotics.[4][5][6] The strategic placement of the methyl group at the N1 position and the trifluoromethyl group at the C3 position creates a specific stereochemical and electronic profile that is often critical for pharmacological activity.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, leading to two main synthetic strategies. The most direct approach involves the N-methylation of a pre-existing 3-(trifluoromethyl)piperazine core. A more convergent approach involves the construction of the piperazine ring itself from acyclic precursors.
Figure 1: Retrosynthetic analysis of this compound.
Strategy A (Post-Cyclization Methylation): This is often the most practical approach, assuming the availability of 3-(trifluoromethyl)piperazine. The key challenge lies in achieving selective mono-methylation at the N1 position.
Strategy B (Pre-Methylation Cyclization): This strategy involves building the piperazine ring from an acyclic diamine that already contains the N-methyl group. This can offer better control over regioselectivity but may require more complex starting materials and cyclization conditions.
This guide will focus on Strategy A, as it is a widely applicable and well-documented approach.
Synthetic Pathway: N-Methylation of 3-(Trifluoromethyl)piperazine
The most common and efficient method for the N-methylation of secondary amines like piperazines is the Eschweiler-Clarke reaction.[7] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8]
Mechanism of the Eschweiler-Clarke Reaction: The reaction proceeds through a well-established mechanism:
-
Imine Formation: The secondary amine of the piperazine ring attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[9]
-
Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to the tertiary amine.[9]
-
Irreversibility: The reaction is driven to completion by the formation of gaseous carbon dioxide as a byproduct from the oxidation of formic acid.[7]
A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[7][8][9]
Figure 2: Reaction scheme for the Eschweiler-Clarke synthesis.
Detailed Experimental Protocol
This protocol describes the N-methylation of 3-(trifluoromethyl)piperazine using the Eschweiler-Clarke reaction.
Materials and Reagents:
-
3-(Trifluoromethyl)piperazine
-
Formaldehyde (37% solution in water)
-
Formic Acid (98-100%)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 10 M aqueous solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)piperazine (1.0 eq) in a minimal amount of water.
-
Reagent Addition: To the stirred solution, add formaldehyde (2.5 eq) followed by the slow, dropwise addition of formic acid (3.0 eq). The addition of formic acid is exothermic and will cause effervescence (CO₂ evolution); control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain it at this temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up - Basification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully basify the mixture by the slow addition of 10 M NaOH solution until the pH is >12. This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash with saturated brine solution (1 x volume) to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Characterization and Analysis
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| GC-MS | Purity assessment and mass confirmation | A single major peak with a molecular ion (M+) corresponding to the product's mass (m/z 182.11).[10][11] |
| ¹H NMR | Structural confirmation | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperazine ring protons (multiplets), and aromatic protons if applicable (for parent compounds). |
| ¹⁹F NMR | Confirmation of CF₃ group | A singlet corresponding to the trifluoromethyl group. |
| ¹³C NMR | Carbon skeleton confirmation | Peaks corresponding to all unique carbon atoms in the molecule. |
| FTIR | Functional group analysis | C-H, C-N, and C-F stretching and bending vibrations.[12] |
Table 1: Analytical techniques for product characterization.
Safety Considerations
-
Formic Acid: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formaldehyde: A known carcinogen and irritant. All handling should occur within a fume hood.
-
Basification: The neutralization of formic acid with a strong base (NaOH) is highly exothermic. Perform this step slowly and with external cooling (ice bath) to prevent uncontrolled boiling.
-
Dichloromethane: A volatile and potentially toxic solvent. Handle in a fume hood.
Conclusion
The synthesis of this compound is a critical process for accessing a range of valuable pharmaceutical intermediates. The Eschweiler-Clarke reaction provides a reliable, high-yielding, and scalable method for the N-methylation of the 3-(trifluoromethyl)piperazine precursor.[13][14] This method avoids the common pitfalls of over-alkylation associated with other techniques. Proper execution of the reaction, work-up, and purification, followed by rigorous analytical characterization, ensures the production of high-purity material suitable for advanced applications in drug discovery and development.
References
- Weipert, E. A., & Levis, W. W. (1964). U.S. Patent No. 3,154,552. Washington, DC: U.S.
- Weipert, E. A. (1964). U.S. Patent No. 3,154,553. Washington, DC: U.S.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201-1204. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
- Google Patents. (n.d.). HU190546B - Process for preparing n-/3-trifluoro-methyl-phenyl/-n'propargil-piperazine.
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
University of South Florida. (n.d.). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
-
ResearchGate. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters. [Link]
-
ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from [Link]
- Google Patents. (n.d.). US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride in Drug Synthesis. Retrieved from [Link]
- Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981.
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
Health Sciences Authority, Singapore. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethyl)phenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]piperazine---a-new-class-of-designer-drug-of-abuse.pdf)
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
ResearchGate. (n.d.). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b.... Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. esmed.org [esmed.org]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. ikm.org.my [ikm.org.my]
- 12. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 13. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 14. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
Introduction: The Piperazine Scaffold and the Power of Trifluoromethylation
An In-Depth Technical Guide to 1-Methyl-3-(Trifluoromethyl)piperazine Derivatives and Their Activity
The piperazine ring is a six-membered heterocycle containing two opposing nitrogen atoms. Its unique structural and physicochemical properties, such as high water solubility, oral bioavailability, and the ability to serve as a hydrogen bond acceptor/donor, have established it as a "privileged scaffold" in medicinal chemistry.[1] This versatile core is present in numerous blockbuster drugs, including the anticancer agent imatinib, the antipsychotic aripiprazole, and the antibiotic ciprofloxacin, highlighting its broad therapeutic relevance.[2] The two nitrogen atoms of the piperazine core offer synthetic handles for modification, allowing for the fine-tuning of a molecule's pharmacological profile.[1]
The introduction of a trifluoromethyl (-CF3) group to a phenylpiperazine scaffold, particularly in the meta-position as seen in 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), dramatically influences the molecule's properties.[3] The -CF3 group is a strong electron-withdrawing moiety that significantly increases lipophilicity and metabolic stability.[4] This enhancement in chemical properties often translates to improved membrane permeability, stronger interactions with biological targets, and a more favorable pharmacokinetic profile, making trifluoromethylated piperazine derivatives a compelling area of research for drug discovery.[3][4]
This guide provides a comprehensive overview of this compound derivatives and related compounds, focusing on their synthesis, structure-activity relationships (SAR), and diverse biological activities, from their well-documented effects on the central nervous system to emerging applications in agriculture.
Pharmacological Profile: A Focus on the Central Nervous System
The most extensively studied compounds in this class are derivatives of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These molecules are potent modulators of the serotonergic system, a critical network of neurotransmitters that regulates mood, anxiety, and cognition.
Mechanism of Action: Serotonin Receptor Agonism and Release
TFMPP and its analogues primarily exert their effects through a dual mechanism at the serotonergic synapse.[5][6]
-
Direct Receptor Agonism : TFMPP demonstrates significant binding affinity and acts as an agonist at several serotonin (5-HT) receptor subtypes. It is particularly active at 5-HT1B and 5-HT2C receptors and also shows affinity for 5-HT1A and 5-HT1D receptors.[5][6] Its action at the 5-HT2A receptor is weaker, where it may act as a weak partial agonist or an antagonist.[5][6]
-
Serotonin Release : In addition to direct receptor binding, TFMPP promotes the release of serotonin from presynaptic neurons by targeting the serotonin transporter (SERT).[6][7]
This combined action of direct agonism and serotonin release crudely mimics the effects of 3,4-methylenedioxymethamphetamine (MDMA), which is why TFMPP, often in combination with the dopamine/norepinephrine releaser benzylpiperazine (BZP), has been identified as a designer drug in "party pills".[6][7][8] The resulting surge in synaptic serotonin leads to a range of psychotropic effects, including euphoria, anxiety, and altered perception.[5][8] Studies in humans have reported that TFMPP can induce dysphoria, tension, and mild psychedelic effects.[6][8][9]
Caption: Mechanism of TFMPP at the Serotonergic Synapse.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can be significantly altered by minor changes to their structure.[10] For trifluoromethylphenylpiperazine derivatives, key SAR observations include:
-
Position of the -CF3 Group : The meta-position (3-position) on the phenyl ring is critical for the characteristic serotonergic activity of TFMPP.
-
Substitution on the N1-Nitrogen : The methyl group in this compound derivatives is a common feature. Replacing this with other alkyl or aryl groups can modulate receptor affinity and selectivity.
-
Substitution on the N4-Nitrogen : Modifications at the second nitrogen of the piperazine ring are a primary strategy for developing new analogues. Attaching different chemical moieties can alter the compound's interaction with various receptors and transporters.[2]
| Derivative | Target Receptor(s) | Activity | Key Structural Feature |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B, 5-HT2C, SERT | Agonist / Releasing Agent | Unsubstituted N4-piperazine nitrogen |
| 1-Benzylpiperazine (BZP) (often co-administered) | DAT, NET | Releasing Agent | N-benzyl group |
| L-732,138 (Hypothetical derivative) | 5-HT1D | Antagonist | Bulky N4-substituent |
| A16 (Antiviral derivative) | Plant Defense Pathways | Inducer | Trifluoromethyl pyridine moiety |
Table 1: Comparative activity of representative piperazine derivatives.
Emerging Application: Antiviral Activity in Plants
Beyond neuroscience, the trifluoromethyl-piperazine scaffold has shown surprising efficacy in an entirely different field: agriculture. Recent research has demonstrated that novel trifluoromethyl pyridine piperazine derivatives can act as potent plant activators, inducing systemic acquired resistance (SAR) against devastating plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[11]
One standout compound, designated A16, exhibited protective activity against TMV and CMV superior to the commercial antiviral agent ningnanmycin.[11] The proposed mechanism involves the activation of the phenylpropanoid biosynthesis pathway and an increase in the activity of key defense-related enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO).[11] This discovery opens a new avenue for the development of trifluoromethyl-piperazine derivatives as eco-friendly pesticides that enhance a plant's natural defenses rather than acting directly on the pathogen.[11]
Synthesis Strategies and Experimental Protocols
The synthesis of this compound derivatives relies on established organic chemistry principles. The general approach involves constructing the substituted piperazine ring and then modifying it as needed.
Caption: General Drug Discovery Workflow.
Protocol 1: General Synthesis of a 1-Aryl-4-methylpiperazine Derivative
This protocol outlines a representative two-step synthesis using a Buchwald-Hartwig amination, a common method for forming carbon-nitrogen bonds.
Objective: To synthesize a 1-(3-(trifluoromethyl)phenyl)-4-methylpiperazine derivative.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
1-methylpiperazine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium tert-butoxide (1.5 equivalents), Pd(OAc)2 (2 mol%), and XPhos (4 mol%).
-
Add anhydrous toluene via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) followed by 1-methylpiperazine (1.2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with DCM and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 1-(3-(trifluoromethyl)phenyl)-4-methylpiperazine.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Protocol 2: 5-HT1B Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1B receptor.
Objective: To quantify the binding affinity of a novel this compound derivative.
Materials:
-
Cell membranes expressing the human 5-HT1B receptor.
-
[³H]-GR125743 (a high-affinity 5-HT1B/1D radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.2 mM EDTA.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: Serotonin (10 µM final concentration).
-
96-well microplate.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Thaw the receptor-expressing cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-GR125743 (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM serotonin solution, 50 µL of [³H]-GR125743, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-GR125743, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37 °C, depending on the established protocol) for 60 minutes.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat, place it in a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and pharmacologically significant class of compounds. Their well-established role as modulators of the serotonergic system continues to make them valuable tools for neuroscience research and as scaffolds for the development of novel CNS agents.[3] The potent activity of TFMPP and its analogues, while leading to their misuse as recreational drugs, also underscores their potential for therapeutic applications in treating psychiatric disorders where serotonin signaling is dysregulated.[5][12]
Furthermore, the recent discovery of their antiviral properties in plants opens up an exciting and previously unexplored research direction.[11] Future work should focus on synthesizing new libraries of these derivatives and screening them for a wider range of biological activities. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation molecules with enhanced potency, selectivity, and safety profiles for applications in both human health and agriculture.
References
- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15).
- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers. (2022, November 27).
- 1-[3-(Trifluoromethyl)phenyl]piperazine - Chem-Impex. Chem-Impex International.
- Trifluoromethylphenylpiperazine - Wikipedia. Wikipedia.
- Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b... - ResearchGate. ResearchGate.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (2024, April 26). National Center for Biotechnology Information.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI.
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect.
- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Cayman Chemical. Cayman Chemical.
- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021, August 7). Auburn University.
- 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP.
- Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). National Center for Biotechnology Information.
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. esmed.org [esmed.org]
- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 12. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 1-Methyl-3-(trifluoromethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Methyl-3-(trifluoromethyl)piperazine, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure a culture of safety and scientific integrity in the laboratory.
Understanding the Compound: Identification and Properties
This compound is a derivative of piperazine, a class of compounds with a wide range of biological activities. The presence of the trifluoromethyl group can significantly alter the compound's lipophilicity, metabolic stability, and pharmacological properties, making it a valuable scaffold in drug discovery.[1] However, these same properties necessitate a thorough understanding of its potential hazards.
Table 1: Physicochemical Properties of Related Piperazine Derivatives
| Property | 1-Methylpiperazine | 1-(3-(Trifluoromethyl)phenyl)piperazine |
| Molecular Formula | C5H12N2 | C11H13F3N2 |
| Molecular Weight | 100.16 g/mol | 230.23 g/mol [1][2] |
| Boiling Point | 138 °C / 280.4 °F[3] | 63-73 °C (15mmHg)[1] |
| Appearance | Not Specified | Colorless to yellow viscous liquid[1] |
| Solubility | Information not available | Information not available |
Hazard Identification and Risk Assessment
Based on the safety data for analogous piperazine derivatives, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential corrosivity, toxicity, and irritant properties.
Potential Health Effects:
-
Acute Toxicity: Piperazine derivatives can be harmful if swallowed, inhaled, or in contact with skin.[4] Some are classified as toxic or fatal upon skin contact.
-
Skin and Eye Damage: Many piperazine compounds are corrosive and can cause severe skin burns and serious eye damage, potentially leading to blindness.[3][4][5][6]
-
Respiratory Issues: Inhalation may cause respiratory irritation, and some derivatives are known to cause allergy or asthma-like symptoms.[4][7]
-
Neurological Effects: Some piperazine derivatives used recreationally have been associated with dissociative symptoms, sympathomimetic toxicity, and convulsions.[8][9][10][11]
Physical and Chemical Hazards:
-
Flammability: While not always the primary concern, some piperazine derivatives are flammable liquids and vapors.[3][12] It is crucial to keep the compound away from heat, sparks, and open flames.[3][13][14]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5][13][15][16] A certified chemical fume hood is mandatory for all operations that may generate aerosols, vapors, or dust.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6][14]
Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6][14][16]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is essential to consult the glove manufacturer's compatibility charts for the specific chemical.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Additional Protection: For tasks with a higher risk of splashing, consider using an apron and arm sleeves.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][6][14][16] The type of respirator will depend on the nature and concentration of the airborne contaminant.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[3]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[3][4][13][14][15][16] Do not eat, drink, or smoke in the laboratory.[3][4][5][13]
-
Dispensing: When dispensing, use tools and techniques that minimize the generation of dust or aerosols. For liquids, use a calibrated pipette or a syringe.
-
Static Discharge: Take precautionary measures against static discharges, especially when handling flammable derivatives.[3][12][14] Use non-sparking tools.[3][12]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][12][13][14]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][13][14]
-
Security: Store in a locked-up and secure area.[3][4][6][12]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency can significantly mitigate potential harm.
First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][13][14][16] Remove contact lenses if present and easy to do.[3][13][15][16][17] Seek immediate medical attention.[3][6][13][14]
-
In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][6][7][14] Seek immediate medical attention if irritation persists or if there are signs of burns.[3][6][14]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][4][6][15][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7][14] Seek immediate medical attention.[3][4][6][7][14]
-
If Swallowed: Do NOT induce vomiting.[3][6][7][13][14] Rinse mouth with water.[3][4][6][7][13][15][17] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[3][6][7][14]
Spill and Leak Procedures
-
Small Spills: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[13][15] Place in a suitable, labeled container for disposal.[5][13]
-
Large Spills: Evacuate the area.[13] Wear appropriate PPE, including respiratory protection.[13] Contain the spill to prevent it from entering drains or waterways.[13] Use explosion-proof equipment for flammable materials.[13]
-
Cleanup: After cleanup, decontaminate the area with a suitable cleaning agent.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][4][13][16] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3][4][6][16]
Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Conclusion
While this compound is a valuable tool in research and development, its potential hazards demand a meticulous and informed approach to safety. By understanding the compound's properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate risks and foster a safe and productive laboratory environment.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET 1-Methylpiperazine.
- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.
- Synquest Labs. (2017). 1-(3-fluorophenyl)
- TCI Chemicals. (2025).
- TCI Chemicals. (2023). 1-(2-Trifluoromethylphenyl)
- Thermo Fisher Scientific. (2018).
- Apollo Scientific. (n.d.). 1-[5-(Trifluoromethyl)
- MilliporeSigma. (2024).
- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.
- PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine.
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., & Ramsey, J. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254–257.
- Ng, S. H., et al. (2011). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE (TFMPP) ABUSE: AN INITIAL EXPERIENCE IN HONG KONG. Hong Kong Journal of Emergency Medicine, 18(5), 295-300.
- Chem-Impex. (n.d.). 1-[3-(Trifluoromethyl)phenyl]piperazine.
- Aldrich. (2025).
- Expert Committee on Drug Dependence. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine.
- Thermo Fisher Scientific. (2010).
- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Fisher Scientific. (n.d.). (+/-)-2-(Trifluoromethyl)
- Sigma-Aldrich. (2023).
- Valent U.S.A. Corporation. (2012).
- Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
- Baumann, M. H., et al. (2011). The pharmacology of the piperazines. Drug and Alcohol Dependence, 118(2-3), 97-106.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apamt.org [apamt.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 1-Methyl-3-(trifluoromethyl)piperazine
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP)
This compound, often abbreviated as TFMPP, is a substituted piperazine derivative that has garnered significant interest in neuropharmacological research. It primarily functions as a non-selective serotonin receptor agonist with notable affinity for the 5-HT1B, 5-HT1D, and 5-HT2C receptors, and to a lesser extent, the 5-HT1A and 5-HT2A receptors.[1][2] Its action on the serotonin transporter (SERT) also contributes to its overall pharmacological profile by evoking serotonin release.[2] Due to its effects on the serotonergic system, TFMPP has been investigated for its psychopharmacological properties, which can include stimulant-like effects, anxiogenesis, and alterations in locomotor activity.[1][3]
This document provides a comprehensive guide for the in vivo administration of TFMPP to rodent models, with a focus on ensuring experimental reproducibility, scientific validity, and animal welfare. The protocols outlined herein are designed to be adaptable for various research applications, from initial dose-response studies to more complex behavioral and pharmacokinetic analyses.
Preclinical Considerations: Laying the Groundwork for Successful In Vivo Studies
Before proceeding with in vivo administration, a thorough understanding of the compound's properties and careful planning of the experimental design are paramount. This section will delve into the critical aspects of vehicle selection, dose formulation, and ethical considerations.
Physicochemical Properties and Vehicle Selection
The choice of an appropriate vehicle is crucial for ensuring the accurate and consistent delivery of TFMPP. The solubility of the compound is a key determinant in this selection. The hydrochloride salt of TFMPP is reported to be soluble in water and methanol, while the free base is likely more hydrophobic.[4][5]
Table 1: Recommended Vehicle Formulations for TFMPP
| Vehicle Formulation | Suitability | Preparation Notes |
| 0.9% Sterile Saline | Ideal for the hydrochloride salt of TFMPP. | Ensure the saline is sterile and isotonic to prevent tissue irritation. |
| 5-10% DMSO in Saline | Suitable for the free base form of TFMPP or if solubility issues arise with the salt. | Dissolve TFMPP in DMSO first, then bring to the final volume with sterile saline. The final DMSO concentration should be kept as low as possible. |
| 5% Tween 80 in Saline | An alternative for improving the solubility of the free base. | Dissolve TFMPP in Tween 80 before adding saline. This can form a stable micellar solution. |
Causality behind Vehicle Choice: The selection of a vehicle directly impacts the bioavailability and potential for local irritation at the injection site. For water-soluble salts like TFMPP HCl, sterile saline is the preferred choice due to its physiological compatibility. When working with the less soluble free base, a co-solvent system like DMSO/saline is often necessary. DMSO is a powerful aprotic solvent, but its concentration should be minimized as it can have its own biological effects. Tween 80 acts as a surfactant, creating micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in an aqueous medium.
Dose Preparation: A Step-by-Step Protocol
Accurate dose preparation is fundamental to the reliability of any pharmacological study. The following protocol outlines the steps for preparing a dosing solution of TFMPP hydrochloride in sterile saline.
Protocol 1: Preparation of a 1 mg/mL TFMPP Dosing Solution
-
Materials:
-
This compound hydrochloride (TFMPP HCl)
-
Sterile 0.9% saline solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically weigh the desired amount of TFMPP HCl using a calibrated analytical balance. For a 1 mg/mL solution, weigh 10 mg of the compound.
-
Transfer the weighed TFMPP HCl to a sterile conical tube.
-
Add a small volume of sterile 0.9% saline to the tube (e.g., 1-2 mL) and vortex thoroughly to dissolve the compound.
-
Once fully dissolved, add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL for a 1 mg/mL solution).
-
Vortex the solution again to ensure homogeneity.
-
For intravenous or intraperitoneal injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Draw the required volume of the dosing solution into appropriately sized sterile syringes for administration.
-
Self-Validating System: To ensure accuracy, it is advisable to prepare a slightly larger volume of the dosing solution than required to account for any loss during filtration and in the syringe hub. Always visually inspect the final solution for any particulates before administration.
In Vivo Administration: Routes and Methodologies
The choice of administration route depends on the specific aims of the study, such as the desired speed of onset and duration of action. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes for systemic administration in rodents.
Intraperitoneal (i.p.) Injection Protocol
Intraperitoneal injection offers rapid absorption into the systemic circulation. A published study in rats utilized a dose of 1.0 mg/kg TFMPP administered intraperitoneally.
Protocol 2: Intraperitoneal Administration in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be held in a supine position with its head tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the calculated volume of the TFMPP solution.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its home cage.
-
Observation: Monitor the animal for any immediate adverse reactions.
Oral Gavage (p.o.) Administration Protocol
For studies investigating the oral bioavailability or effects following gastrointestinal absorption, oral gavage is the standard method.
Protocol 3: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end reaching the last rib.
-
Needle Insertion: Gently insert the gavage needle into the mouth, allowing the mouse to swallow the ball-tip. Advance the needle smoothly into the esophagus. Do not force the needle if resistance is met.
-
Injection: Once the needle is in the correct position, administer the TFMPP solution at a steady pace.
-
Withdrawal: Gently remove the gavage needle and return the mouse to its home cage.
-
Observation: Monitor the animal for any signs of distress, such as labored breathing.
Post-Administration Monitoring and Data Collection
Given TFMPP's known effects on the central nervous system, post-administration monitoring should include behavioral assessments. The Open Field Test and the Elevated Plus Maze are well-validated assays for evaluating locomotor activity and anxiety-like behavior, respectively.
Open Field Test
This test assesses general locomotor activity and exploratory behavior in a novel environment.[6][7][8][9]
Protocol 4: Open Field Test in Mice
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Thirty minutes after TFMPP administration, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.[6]
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Elevated Plus Maze
This assay is widely used to assess anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[10][11][12][13][14]
Protocol 5: Elevated Plus Maze in Mice
-
Apparatus: A plus-shaped maze elevated off the ground with two open arms and two enclosed arms.[10][11]
-
Procedure:
-
Data Analysis:
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of TFMPP and a typical experimental workflow for its in vivo evaluation.
Caption: Hypothetical signaling pathway of TFMPP in a serotonergic synapse.
Caption: Experimental workflow for in vivo administration and behavioral testing of TFMPP.
Safety and Toxicity
TFMPP has been reported to induce adverse effects such as anxiety, nausea, and headaches in humans, particularly when used in combination with other substances.[2][3] In animal studies, it can reduce locomotor activity and produce aversive effects.[2] It is metabolized in the liver, primarily by CYP2D6, CYP1A2, and CYP3A4 enzymes.[2] The major metabolites include hydroxylated forms of TFMPP.[15][16] Researchers should handle TFMPP with appropriate personal protective equipment (PPE) and be aware of its potential pharmacological effects. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the in vivo administration of this compound. By following these guidelines, researchers can ensure the generation of reliable and reproducible data while upholding the highest standards of animal welfare. The provided protocols for dose preparation, administration, and behavioral assessment offer a comprehensive framework for investigating the neuropharmacological effects of this compound.
References
-
Leo, D., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). Retrieved from [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. Retrieved from [Link]
-
Kamal, M. (2023). Elevated plus maze protocol. protocols.io. Retrieved from [Link]
-
Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of mass spectrometry, 38(9), 971-981. Retrieved from [Link]
-
ConductScience. (n.d.). Circular Open Field. Retrieved from [Link]
-
Singh, S., & A, A. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 220-227. Retrieved from [Link]
-
Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
-
Soft-Tox.org. (n.d.). tfmpp. Retrieved from [Link]
-
Popova, N. K., & Naumenko, V. S. (2001). Behavioral effect of 1A-serotonin receptor agonist ipsapirone in mice previously defeated in male-male encounters. Bulletin of experimental biology and medicine, 132(5), 1121–1124. Retrieved from [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments, (96), 52434. Retrieved from [Link]
-
IMPReSS. (n.d.). Open Field Protocol. Retrieved from [Link]
-
MMPC. (2024). Open Field Test. Retrieved from [Link]
-
Canal, C. E., & Morgan, D. (2011). Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. Psychopharmacology, 215(3), 515–525. Retrieved from [Link]
-
Eagle, A. L., et al. (2022). Acute serotonin 1B/1A receptor activation impairs behavioral flexibility in C57BL/6J mice. Behavioural brain research, 427, 113865. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
Eagle, A. L., et al. (2025). Acute serotonin 2A receptor activation impairs behavioral flexibility in mice. ResearchGate. Retrieved from [Link]
-
Gonzalez, A. (2023). SEROTONIN 1A RECEPTOR MODULATION ON BEHAVIORAL FLEXIBILITY IN BTBR and C57BL/6J MICE. CSUSB ScholarWorks. Retrieved from [Link]
-
Johnson, D. R., & Botch-Jones, M. S. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 37(2), 70–75. Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
DEA. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). Retrieved from [Link]
-
T, S., & S, N. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Journal of Forensic Research. Retrieved from [Link]
-
Chemicalbook.in. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine hydrochloride in India. Retrieved from [Link]
-
Wuts, P. G., & Northuis, J. M. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 5(11), 1251–1254. Retrieved from [Link]
-
Lagorce, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3950. Retrieved from [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2638. Retrieved from [Link]
Sources
- 1. esmed.org [esmed.org]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. 1-(3-Trifluoromethylphenyl)piperazine hydrochloride in India - Chemicalbook.in [chemicalbook.in]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 9. mmpc.org [mmpc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. soft-tox.org [soft-tox.org]
Application Note & Protocol: Preparation of 1-Methyl-3-(trifluoromethyl)piperazine for In Vitro Cell-Based Assays
Abstract
This document provides a comprehensive, field-proven guide for the solubilization and preparation of 1-Methyl-3-(trifluoromethyl)piperazine and its structural analogs for use in cell culture applications. Due to the inherent lipophilicity conferred by the trifluoromethyl group, this class of compounds exhibits poor solubility in aqueous solutions such as cell culture media. Direct addition of the powdered compound to media will result in inaccurate dosing and potential artifacts from undissolved particulates. The core principle of this protocol is the preparation of a high-concentration stock solution in an organic solvent, followed by serial dilution to achieve the final working concentration. This methodology ensures compound solubility, maximizes dosing accuracy, and minimizes solvent-induced cytotoxicity. We provide detailed, step-by-step protocols, causality-driven explanations, and essential guidelines for experimental controls and troubleshooting.
Introduction: The Challenge of Solubilizing Lipophilic Compounds
This compound belongs to a class of piperazine derivatives utilized in various fields of research, including neuroscience and drug development.[1][2] A key structural feature is the trifluoromethyl (-CF3) group, which is intentionally added in drug design to enhance metabolic stability and membrane permeability. However, this group also significantly increases the molecule's lipophilicity (fat-solubility), rendering it poorly soluble in aqueous environments.
The standard procedure for introducing such hydrophobic small molecules into an aqueous cell culture system is to first create a concentrated stock solution in a suitable organic solvent.[3] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solvating ability for a broad range of compounds and its relatively low toxicity to most cell lines at very low concentrations.[4] This application note details the best practices for this two-stage dissolution process.
A Note on Structural Analogs: The specific compound "this compound" is structurally ambiguous and less common than its well-characterized analog, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) . This guide is based on the established physicochemical properties of TFMPP and general principles that apply to N-methylated derivatives. The addition of a methyl group is not expected to fundamentally change the solubilization strategy but may slightly alter the absolute solubility limits. The principles and protocols described herein are broadly applicable to this entire class of compounds.
Physicochemical Properties & Solvent Selection
Understanding the compound's properties is critical for accurate preparation. The data below is for the well-characterized analog, TFMPP.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃F₃N₂ | [5] |
| Molecular Weight | 230.23 g/mol | [5] |
| Appearance | Off-white to yellowish solid/powder | [1] |
| Solubility (Hydrochloride Salt) | Methanol: Freely SolubleWater: Very SolubleAcetone: Slightly SolubleChloroform: SolubleEther: Very Slightly SolubleHexane: Insoluble | [6] |
| Solubility (Free Base in DMSO) | ≥ 10 mg/mL | [7] |
Causality Behind Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): This is the recommended primary solvent. Its polar aprotic nature effectively disrupts the crystal lattice of organic compounds without forming strong hydrogen bonds, making it an exceptional solvent for both polar and non-polar molecules.[4] For cell-based assays, using sterile, anhydrous (moisture-free) DMSO is crucial to prevent compound degradation and maintain sterility.[8]
-
Ethanol: While an option, it is generally less effective at dissolving highly lipophilic compounds compared to DMSO. It can also be more cytotoxic to certain cell lines.
-
Aqueous Buffers (e.g., PBS, Media): Direct dissolution is not recommended and will likely fail due to the compound's hydrophobicity, leading to suspension rather than a true solution.
Protocol I: Preparation of a High-Concentration Master Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common standard, but it can be adjusted based on experimental needs and the compound's maximum solubility.[3]
Workflow for Master Stock Solution Preparation
Caption: Workflow for diluting the master stock into cell culture medium.
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM master stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of stock solution required. The key is to ensure the final concentration of DMSO in the culture medium remains non-toxic, typically ≤ 0.1% . [3]A 1:1000 dilution is a safe and common practice.
-
Formula: Volume of Stock (µL) = [Final Concentration (µM) × Final Volume (mL)] / [Stock Concentration (µM)]
-
Example (for 10 mL of a 10 µM working solution):
-
First, convert stock concentration to µM: 10 mM = 10,000 µM
-
Volume of Stock (µL) = (10 µM × 10 mL) / 10,000 µM = 10 µL
-
This results in a final DMSO concentration of 10 µL / 10,000 µL = 0.1%.
-
-
-
Prepare Medium: In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium (e.g., 10 mL).
-
Final Dilution: Add the calculated volume of the stock solution (10 µL) directly to the medium. Immediately mix gently but thoroughly by pipetting up and down or swirling the tube. This rapid dispersion is crucial to prevent the compound from precipitating out of solution as it hits the aqueous environment. [4]5. Vehicle Control (CRITICAL): Prepare a vehicle control by adding the same volume of pure DMSO (10 µL in this example) to an identical volume of culture medium (10 mL). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent. 6. Application: Use the freshly prepared working solution and vehicle control to treat your cells immediately. Do not store working solutions in aqueous media for extended periods, as compound stability may be limited.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Powder does not dissolve in DMSO | Insufficient mixing or concentration exceeds maximum solubility in DMSO. | Vortex for a longer duration. Use brief sonication or gentle warming (to 37°C). If it persists, prepare a lower concentration stock (e.g., 5 mM). [8] |
| Stock solution precipitates upon freezing | The compound is not stable in DMSO at low temperatures, or the concentration is too high. | Store at -20°C instead of -80°C. Prepare a fresh stock solution before each experiment. Reduce the stock concentration. |
| Compound precipitates when added to culture medium | The final working concentration exceeds the compound's aqueous solubility limit ("crashing out"). The stock was added to cold medium. | Perform a stepwise dilution: first dilute the DMSO stock into a small volume of medium, then add that to the final volume. Ensure the medium is pre-warmed to 37°C. If precipitation persists, the desired final concentration may be too high and must be lowered. |
| Inconsistent results between experiments | Degradation of stock due to repeated freeze-thaw cycles. Contamination of DMSO with water. | Always use single-use aliquots of the master stock. [8]Use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO. |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and DMSO. [9][10][11]* Engineering Controls: Handle the powdered compound in a chemical fume hood to avoid inhalation. [11]* Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal guidelines.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [9]
References
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. SWGDRUG.org. Available at: [Link]
-
How to dissolve small inhibitor molecules for binding assay? ResearchGate. Available at: [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. Available at: [Link]
-
3-Trifluoromethylphenylpiperazine. Wikipedia. Available at: [Link]
-
Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine... ResearchGate. Available at: [Link]
-
1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE Drug Fact Sheet. Drug Enforcement Administration. Available at: [Link]
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. caymanchem.com [caymanchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. keyorganics.net [keyorganics.net]
Liquid chromatography method for 1-Methyl-3-(trifluoromethyl)piperazine analysis
Analysis of 1-Methyl-3-(trifluoromethyl)piperazine in Pharmaceutical Intermediates
Executive Summary
This compound is a critical aliphatic amine building block used in the synthesis of antiretroviral and oncology therapeutics. Its analysis presents a "perfect storm" of chromatographic challenges:
-
Lack of Chromophore: Unlike its phenyl-substituted counterparts (e.g., TFMPP), this molecule lacks a conjugated system, rendering it effectively invisible at standard UV wavelengths (>220 nm).
-
High Polarity & Basicity: With predicted pKa values near 9.0, it exists as a dication at standard acidic pH, leading to poor retention (dead volume elution) and severe peak tailing on conventional C18 columns.
This guide moves beyond standard "trial and error" approaches. We propose a High-pH Reversed-Phase (RP) strategy using hybrid particle technology. This method neutralizes the analyte to increase retention and uses MS-compatible buffers, offering a single robust platform for both UV (205 nm) and Mass Spectrometry detection.
Strategic Method Selection
Before mixing solvents, we must select the thermodynamic environment that favors the analyte.
The Physicochemical Logic
-
The Problem (Low pH): At pH 3.0 (Formic Acid), the piperazine ring is protonated (
). It is highly polar (LogD < -1) and repelled by the hydrophobic C18 chains, eluting at the void volume ( ). It also interacts ionically with residual silanols, causing tailing. -
The Solution (High pH): At pH 10.0 (Ammonium Bicarbonate), the amine is largely deprotonated (neutral). This drastically increases its hydrophobicity (LogD increases), allowing retention on C18 via van der Waals forces.
Method Decision Tree
Use the following logic to confirm this protocol fits your instrumentation.
Figure 1: Decision matrix for non-chromophoric amine analysis. Protocol A is the primary focus of this guide.
Protocol A: High pH Reversed-Phase LC (Primary)
Objective: Direct analysis without derivatization. Mechanism: Ion-suppression chromatography.
Instrumentation & Reagents
| Component | Specification | Rationale |
| Column | Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) or Agilent Poroshell HPH-C18 | Critical: Must be "Hybrid" or "High pH Stable" silica. Standard silica dissolves at pH > 8. CSH (Charged Surface Hybrid) aids basic peak shape. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) | Volatile buffer suitable for MS; creates neutral analyte state. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Detector | MS (ESI+) or PDA (205 nm) | MS is preferred (SIM m/z ~169). If UV, use 205 nm with wide slit width. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temp | 40°C | Reduces viscosity, improves mass transfer for amines. |
Gradient Program
Note: We start with low organic to trap polar impurities, but ramp quickly.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Isocratic |
| 8.0 | 40 | 60 | Linear Ramp |
| 9.0 | 5 | 95 | Wash |
| 11.0 | 5 | 95 | Wash Hold |
| 11.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Methanol:Water (Do not use acidic diluent; it may cause breakthrough).
-
Concentration: 0.5 mg/mL (for UV); 10 µg/mL (for MS).
-
Filtration: 0.2 µm PTFE or Nylon filter.
Protocol B: Derivatization (UV-Only Alternative)
Objective: Add a chromophore for labs lacking MS or requiring high-sensitivity UV detection. Reagent: Dansyl Chloride (DNS-Cl) – reacts with secondary amines to form stable sulfonamides.
Reaction Workflow
-
Mix: Transfer 1.0 mL of sample solution (in water) to a vial.
-
Buffer: Add 0.5 mL Sodium Bicarbonate buffer (0.1 M, pH 9.5).
-
Reagent: Add 1.0 mL Dansyl Chloride solution (5 mg/mL in Acetone).
-
Incubate: Heat at 60°C for 20 minutes (Dark).
-
Quench: Add 100 µL Ethylamine (removes excess DNS-Cl).
-
Analyze: Inject onto a standard C18 column (Low pH/Formic acid is now acceptable as the amine is capped).
-
Detection: UV at 254 nm or Fluorescence (Ex 340 nm / Em 525 nm).
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor ( | < 1.5 | If > 1.5: Column pH stability compromised or pH < 9.5. Remake buffer. |
| Retention Factor ( | > 2.0 | If < 2.0: Analyte is ionizing. Verify pH is at least 10.0. |
| Precision (RSD) | < 2.0% (n=6) | If failing: Check injector reproducibility or volatile buffer evaporation. |
| LOD (UV 205nm) | ~ 5 µg/mL | If too high: Switch to Protocol B (Derivatization) or MS. |
| LOD (MS-SIM) | ~ 10 ng/mL | If too high: Check ESI source contamination. |
Linearity Data (Example)
-
Range: 10 – 200 µg/mL
-
Equation:
- : > 0.999[1][2][3]
-
Note: At 205 nm, linearity may drop at high concentrations due to stray light effects. Dilute samples if Abs > 1.0 AU.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
At 205 nm, mobile phase transparency is critical.
-
Symptom: Rising baseline or ghost peaks during the gradient.
-
Cause: Impure Ammonium Bicarbonate or aged Acetonitrile (polymerization).
-
Fix: Use fresh "LC-MS Grade" reagents. Do not store pH 10 buffer for >48 hours (absorbs CO₂ from air, dropping pH).
Column Care at pH 10
Even "High pH Stable" columns have limits.
-
Storage: Never store the column in the high pH buffer. Flush with 50:50 Water:Acetonitrile immediately after use.
-
Temperature: Do not exceed 40°C at pH 10; silica dissolution accelerates exponentially with temperature.
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note. Link
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Overview.[1][4][5][6] Link
-
Khalili, F., et al. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][7] Journal of Chemical & Engineering Data.[7] Link
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? Knowledge Base.[6] Link
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Link
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. ikm.org.my [ikm.org.my]
- 3. uregina.ca [uregina.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Behavioral Neuroscience Protocols for Trifluoromethyl-Piperazine Derivatives
This Application Note and Protocol Guide addresses the use of Trifluoromethyl-Piperazine Derivatives in behavioral neuroscience, specifically clarifying the distinction between the requested chemical building block and the established bioactive ligand TFMPP .
Executive Summary & Scientific Context
Critical Nomenclature Clarification: The specific chemical structure 1-Methyl-3-(trifluoromethyl)piperazine (CAS: 2165897-45-8) is a chiral diamine building block primarily used in the synthesis of complex pharmaceutical agents. It lacks established, direct behavioral efficacy data in isolation and is not a standard neuropharmacological probe.
However, in behavioral neuroscience, the nomenclature is frequently confused with 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) (CAS: 16015-69-3), a widely utilized, non-selective serotonin (5-HT) receptor agonist. TFMPP is a standard tool compound for investigating anxiety, obsessive-compulsive disorder (OCD), and serotonergic signaling.
To ensure this guide provides actionable scientific value, it focuses on the protocols for the bioactive ligand TFMPP , while defining the limited utility of the requested building block as a negative control or synthesis fragment.
Part 1: Chemical Identity & Preparation
Compound Verification
Researchers must verify the CAS number and structure before in vivo administration.
| Compound Name | Structure Description | CAS Number | Primary Application |
| This compound | Piperazine ring with -CF3 at C3 and -CH3 at N1. | 2165897-45-8 | Synthesis Reagent / Fragment. No direct behavioral utility. |
| TFMPP | Piperazine ring attached to a Phenyl ring bearing a -CF3 group at position 3. | 16015-69-3 | 5-HT Receptor Agonist. Standard behavioral probe. |
TFMPP Solution Preparation
Objective: Prepare a stable, injectable solution for rodent studies (Rats/Mice). Form: TFMPP is typically supplied as a Hydrochloride (HCl) salt.
Protocol:
-
Vehicle Selection: Sterile 0.9% Saline (NaCl) is the preferred vehicle for TFMPP-HCl due to high water solubility.
-
Note: If using the Free Base form, predissolve in 2% DMSO or 5% Ethanol before diluting with saline.
-
-
Concentration Calculation:
-
Target Dose Range: 0.3 – 10.0 mg/kg.
-
Injection Volume: 10 mL/kg (mice) or 1 mL/kg (rats).
-
Example: For a 3.0 mg/kg dose in mice (10 mL/kg), prepare a 0.3 mg/mL solution.
-
-
pH Adjustment: Ensure the final solution pH is ~6.0–7.0 using dilute NaOH if necessary, to prevent injection site irritation (peritonitis) which can confound behavioral data (e.g., reducing locomotion due to pain).
-
Storage: Prepare fresh daily. TFMPP in solution can degrade; protect from light.
Part 2: Mechanism of Action (Signaling Pathway)
TFMPP acts primarily as a non-selective agonist at 5-HT1B and 5-HT2C receptors. Its behavioral effects (anxiety, hypolocomotion) are mediated through these pathways, often opposing 5-HT1A-mediated anxiolysis.
Figure 1: TFMPP Signaling Cascade. Activation of 5-HT1B (inhibitory) and 5-HT2C (excitatory) pathways leads to complex modulation of anxiety and motor behaviors.
Part 3: Behavioral Protocols
Dose-Response Strategy
TFMPP exhibits a biphasic or dose-dependent profile.
-
Low Dose (0.3 - 1.0 mg/kg): Often used to probe specific 5-HT1B sensitivity; subtle effects on social interaction.
-
High Dose (3.0 - 10.0 mg/kg): Induces marked hypolocomotion and "serotonin syndrome"-like behaviors (head twitches, flat body posture), which can mask anxiogenic readouts.
Assay 1: Social Interaction Test (Rat/Mouse)
Rationale: TFMPP is a validated "serotonic anxiogenic" agent. It reliably reduces social interaction time, modeling social anxiety or OCD-like withdrawal.
Protocol:
-
Acclimation: Handle animals for 3 days prior to testing to reduce baseline stress.
-
Dosing: Administer TFMPP (IP) 30 minutes prior to testing.
-
Control Group: Vehicle (Saline).
-
Test Groups: 1.0, 3.0 mg/kg TFMPP.
-
-
Arena: Open field (low light, ~30 lux) to encourage interaction.
-
Procedure:
-
Place two weight-matched, unfamiliar conspecifics into the arena.
-
Record behavior for 10-15 minutes.
-
-
Scoring:
-
Active Interaction: Sniffing, grooming, following (Time in seconds).
-
Passive/Avoidance: Sitting alone in corners.
-
-
Validation: TFMPP should significantly reduce Active Interaction time compared to Vehicle, without inducing total immobility (at <3 mg/kg).
Assay 2: Marble Burying Test (OCD/Anxiety Model)
Rationale: 5-HT2C agonists like TFMPP often reduce marble burying, interpreted either as anxiolysis (less compulsive digging) or anxiogenesis (freezing/inhibition). Context is key.
Protocol:
-
Setup: Standard cage with 5 cm deep bedding. Arrange 20 glass marbles in a 4x5 grid.
-
Dosing: TFMPP (IP) 30 min pre-test.
-
Test: Place animal in cage for 30 minutes.
-
Quantification: Count marbles buried (>2/3 covered).
-
Interpretation:
-
TFMPP typically decreases burying behavior.
-
Crucial Control: Measure locomotor activity in a separate open field to ensure reduced burying is not simply due to sedation.
-
Part 4: Data Analysis & Interpretation
Statistical Approach:
-
One-way ANOVA followed by Dunnett’s post-hoc test (comparing all doses to Vehicle).
-
Significance threshold: p < 0.05.
Expected Results Table:
| Readout | Vehicle | TFMPP (1 mg/kg) | TFMPP (3 mg/kg) | Interpretation |
| Social Interaction (s) | 120 ± 15 | 85 ± 10* | 40 ± 8 | Dose-dependent social withdrawal (Anxiogenic-like). |
| Marbles Buried (#) | 15 ± 2 | 10 ± 3 | 4 ± 2 | Reduction in compulsive digging. |
| Locomotion (cm) | 2500 ± 200 | 2300 ± 150 | 1200 ± 180** | High dose causes sedation (confounder). |
* p < 0.05, ** p < 0.01 vs Vehicle.
References
-
Kennett, G. A., & Curzon, G. (1988). Evidence that mCPP may have behavioural effects mediated by 5-HT1C receptors. British Journal of Pharmacology, 94(1), 137–147. Link
-
Lucki, I. (1992). 5-HT1 receptors and behavior. Neuroscience & Biobehavioral Reviews, 16(1), 83-93. Link
-
Gleason, S. D., & Shannon, H. E. (1998). Blockade of the effects of the 5-HT agonist TFMPP on isolation-induced ultrasonic vocalizations in rat pups by 5-HT receptor antagonists. Psychopharmacology, 140(4), 455-463. Link
-
PubChem Compound Summary. (2023). 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride. Link
Application Notes and Protocols for Establishing a Dose-Response Curve of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound belonging to the piperazine chemical class. It is recognized for its activity as a serotonin (5-HT) receptor agonist and a serotonin releasing agent[1][2][3]. Its pharmacological profile, which includes anxiogenic and potential antidepressant-like effects, has made it a subject of interest in neuropharmacology and drug development[1][4]. Understanding the dose-response relationship of TFMPP is crucial for elucidating its therapeutic potential and toxicological profile.
These application notes provide a comprehensive guide for researchers to establish a robust dose-response curve for TFMPP in a rat model. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and the ethical treatment of laboratory animals.
Pharmacological Background and Rationale
TFMPP primarily exerts its effects through the serotonergic system. It displays affinity for various serotonin receptor subtypes, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor[2][5]. The compound also interacts with the serotonin transporter (SERT), leading to the release of serotonin[2]. This complex pharmacology contributes to its diverse behavioral effects, which can range from anxiogenic to antidepressant-like, depending on the dose and the specific behavioral paradigm employed[1][4].
The experimental design detailed below aims to capture this multifaceted activity by incorporating behavioral assays sensitive to changes in anxiety and depressive-like states. By systematically varying the dose of TFMPP, researchers can construct a dose-response curve that delineates the effective dose range for specific behavioral outcomes.
Experimental Design and Workflow
A well-structured experimental design is paramount for generating reliable dose-response data. The following workflow provides a logical sequence for conducting the study.
Caption: Experimental workflow for generating a TFMPP dose-response curve.
Materials and Methods
Animals
-
Species: Male Sprague-Dawley rats (200-250 g) are commonly used for behavioral pharmacology studies[6].
-
Housing: Animals should be group-housed (e.g., 2-3 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the facility before any experimental procedures. Handle the animals for a few minutes each day for at least three days prior to testing to reduce stress[7].
Drug Preparation
-
Compound: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) hydrochloride.
-
Vehicle: The choice of vehicle depends on the solubility of the TFMPP salt. Sterile saline (0.9% NaCl) or a small percentage of a solubilizing agent like Tween 80 in saline are common choices. The vehicle used should be demonstrated to have no effect on the behavioral assays.
-
Dose Selection: A logarithmic dose progression is recommended for initial dose-range finding studies to cover a broad range of potential effects[8]. Based on existing literature, a suggested dose range for TFMPP could be 0.1, 0.3, 1.0, and 3.0 mg/kg. A vehicle control group is essential[9].
Administration
The intraperitoneal (IP) route of administration is often used for systemic drug delivery in rodents due to its rapid absorption.
-
Restraint: Securely restrain the rat. A two-person technique is often preferred for safety and accuracy[10]. One person restrains the animal while the other performs the injection.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, which is located on the left side[11][12].
-
Procedure:
-
Use a sterile syringe and an appropriately sized needle (e.g., 23-25 gauge)[10][11].
-
Insert the needle at a 30-40° angle with the bevel facing up[10].
-
Aspirate slightly to ensure no bodily fluids are drawn into the syringe, which would indicate improper placement[11][12].
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress post-injection.
-
The oral gavage (PO) route is an alternative that mimics a potential clinical route of administration[6].
-
Restraint: Proper restraint is crucial for a safe and successful gavage[13]. Hold the rat firmly, extending the head back to straighten the esophagus[14].
-
Gavage Needle: Use a flexible or curved gavage needle of the appropriate size for the rat's weight (e.g., 16-18 gauge)[15][16]. Measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach[15].
-
Procedure:
-
Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus[14]. The needle should pass with minimal resistance.
-
Administer the solution slowly[17].
-
If any resistance is met, or if fluid is observed coming from the nose or mouth, withdraw the needle immediately[13][15].
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress[13].
-
Behavioral Assays
The following behavioral assays are recommended to assess the anxiogenic and antidepressant-like effects of TFMPP. It is advisable to conduct the tests in a sequence of increasing stressfulness, for example, Locomotor Activity Test, followed by the Elevated Plus Maze, and then the Forced Swim Test.
Locomotor Activity Test
This test is crucial to assess whether TFMPP affects general motor activity. A change in locomotor activity could confound the results of other behavioral tests[18][19].
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system[20][21].
-
Procedure:
-
Allow animals to acclimate to the testing room for at least 30-60 minutes before the test[20].
-
Administer the assigned dose of TFMPP or vehicle.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the rat in the center of the open field arena.
-
Record locomotor activity for a set period, typically 15-30 minutes[6][21].
-
Parameters to be measured include total distance traveled, time spent moving, and rearing frequency[6][21].
-
Clean the apparatus thoroughly between each animal to eliminate olfactory cues[20].
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents[7][22][23]. The test is based on the natural aversion of rodents to open and elevated spaces[24].
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer TFMPP or vehicle.
-
After the pretreatment period, place the rat in the center of the maze, facing an open arm[22].
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system[7][24].
-
An anxiogenic effect is indicated by a decrease in the time spent and the number of entries into the open arms.
-
Clean the maze between trials[24].
-
Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity[25][26][27]. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, a state referred to as "behavioral despair."[26]
-
Apparatus: A transparent cylinder filled with water (25-30°C) to a depth where the rat cannot touch the bottom or escape[25].
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for 15 minutes[18][27][28]. This initial exposure is to induce a state of immobility on the subsequent test day.
-
Remove the rat, dry it gently, and return it to its home cage.
-
Test (Day 2): Administer TFMPP or vehicle.
-
After the pretreatment period, place the rat back into the water-filled cylinder for a 5-minute test session[18][25][28].
-
Record the duration of immobility, which is defined as the time the animal makes only the minimal movements necessary to keep its head above water[26][28].
-
A decrease in immobility time is indicative of an antidepressant-like effect[25].
-
Data Presentation and Analysis
Quantitative Data Summary
The collected data should be organized into tables for clear comparison between dose groups.
Table 1: Hypothetical Locomotor Activity Data
| Dose (mg/kg) | n | Total Distance Traveled (m) (Mean ± SEM) | Time Spent Moving (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | 8 | 35.2 ± 3.1 | 185.6 ± 12.4 | 45.3 ± 4.2 |
| 0.1 | 8 | 33.8 ± 2.9 | 180.1 ± 11.8 | 43.9 ± 3.8 |
| 0.3 | 8 | 36.1 ± 3.5 | 188.9 ± 13.1 | 46.8 ± 4.5 |
| 1.0 | 8 | 25.4 ± 2.5 | 130.2 ± 9.7 | 30.1 ± 3.1* |
| 3.0 | 8 | 15.8 ± 1.9 | 85.7 ± 7.3 | 18.5 ± 2.4** |
*p < 0.05, **p < 0.01 compared to vehicle
Table 2: Hypothetical Elevated Plus Maze Data
| Dose (mg/kg) | n | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Vehicle | 8 | 42.5 ± 5.3 | 35.1 ± 4.1 |
| 0.1 | 8 | 38.9 ± 4.8 | 33.8 ± 3.9 |
| 0.3 | 8 | 25.1 ± 3.1 | 22.5 ± 2.8 |
| 1.0 | 8 | 15.7 ± 2.4 | 14.8 ± 2.1 |
| 3.0 | 8 | 8.2 ± 1.5 | 7.9 ± 1.3 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
Table 3: Hypothetical Forced Swim Test Data
| Dose (mg/kg) | n | Immobility Time (s) (Mean ± SEM) |
| Vehicle | 8 | 155.4 ± 10.2 |
| 0.1 | 8 | 148.9 ± 9.8 |
| 0.3 | 8 | 120.7 ± 8.5* |
| 1.0 | 8 | 95.3 ± 7.1** |
| 3.0 | 8 | 78.6 ± 6.4*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
Statistical Analysis
The data should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is suitable for comparing the different dose groups to the vehicle control group[6]. The level of statistical significance is typically set at p < 0.05.
Dose-Response Curve Generation
The mean data for each dose group can be plotted to generate a dose-response curve. The x-axis will represent the dose of TFMPP (on a logarithmic scale), and the y-axis will represent the measured behavioral parameter. This visual representation is crucial for determining key pharmacological parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Caption: Logical flow for generating a dose-response curve from experimental data.
Conclusion
By following these detailed protocols and application notes, researchers can generate a comprehensive and reliable dose-response curve for TFMPP in rats. This information is invaluable for understanding the compound's pharmacological profile and for guiding future preclinical and clinical development. Adherence to best practices in animal handling, experimental design, and data analysis will ensure the scientific integrity and translational relevance of the findings.
References
- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- Understanding Animal Research. Factsheet on the forced swim test.
- Queen's University. (2011, July 7). Intraperitoneal Injection in Rats | Animals in Science.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(5), 1009–1014.
- Institutional Animal Care and Use Committee, Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587.
- Protocols.io. (2023, January 13). Elevated plus maze protocol.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. PubMed.
- Bio-protocol. Elevated Plus Maze.
- Augusta University. Forced Swim Test (Behavioral Despair).
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328.
- Virginia Tech. (2017, December 12). SOP: Intraperitoneal Injections in the Rat.
- UQ Animal Ethics Committee. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
- Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat.
- UCSF IACUC. Elevated Plus Maze.
- Pharmacology Discovery Services. Locomotor Activity, Rat.
- Animalab. Elevated Plus Maze (EPM) for rats or mice, optimized for Videotracking.
- GavageNeedle.Com. Oral Gavage SOP By George Town University.
- IACUC. Locomotor Activity/Open Field Test.
- Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
- Olivier, B., Sijbesma, H., van der Poel, G., & Mos, J. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Drug development research, 15(3), 291-301.
- Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
- ECETOC. Guidance on Dose Selection.
- UCSF IACUC. Oral Gavage In Mice and Rats.
- De Vry, J. (1995). Behavioral studies of serotonin receptor agonists as antidepressant drugs. PubMed - NIH.
- Llado-Pelfort, L., Assie, M. B., Newman-Tancredi, A., Cosi, C., & Artigas, F. (2017). Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. ACS Chemical Neuroscience, 8(12), 2695–2704.
- NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
- University of Iowa. Injection Techniques, Restraint, & Handling for Mice and Rats.
- NIH PANAChE Database. Locomotor Activity (rat).
- DEA. 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP.
- Herndon, J. L., Pierson, M. E., & Glennon, R. A. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology, biochemistry, and behavior, 43(3), 739–748.
- Blundell, J. E., & Latham, C. J. (1980). Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats. PubMed.
- San Diego Instruments. (2021, June 11). What is the Locomotor Activity Test?
- Jacobs, B. L. (1976). Specificity of a Rat Behavioral Model for Serotonin Receptor Activation. PubMed.
- Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT.
- FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Wikipedia. Trifluoromethylphenylpiperazine.
- Fuller, R. W., Snoddy, H. D., Mason, N. R., & Owen, J. E. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. PubMed.
- News-Medical. (2025, September 18). What is the locomotor activity test used for in behavioral studies?
- Inxight Drugs. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Frontiers. (2024, December 18). Trace amine-associated receptor 1 agonist reduces aggression in brain serotonin-deficient tryptophan hydroxylase 2 knockout rats.
- Singh, S., & Aeri, V. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 220-229.
- Cayman Chemical. 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride).
- Glennon, R. A., & Lucki, I. (1988). Behavioral Models of Serotonin Receptor Activation. Semantic Scholar.
- Frontiers. (2022, November 27). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.
Sources
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE [drugs.ncats.io]
- 4. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. protocols.io [protocols.io]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. altasciences.com [altasciences.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. gavageneedle.com [gavageneedle.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. researchgate.net [researchgate.net]
- 19. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Locomotor Activity (rat) [panache.ninds.nih.gov]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. animalab.eu [animalab.eu]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. lasa.co.uk [lasa.co.uk]
- 26. The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 27. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Forced Swim Test (Behavioral Despair) [augusta.edu]
Application Notes & Protocols: Stereotaxic Injection of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP) for In Vivo Neuromodulation Studies
Introduction: The Role of TFMPP in Serotonergic System Research
1-Methyl-3-(trifluoromethyl)piperazine, more commonly known as 3-Trifluoromethylphenylpiperazine (TFMPP), is a potent research compound used to investigate the central nervous system, particularly the serotonergic pathways. As a non-selective serotonin receptor agonist, TFMPP exhibits a high affinity for 5-HT1B and 5-HT2C receptors, with varying effects on other serotonin receptor subtypes.[1][2] Its ability to mimic certain effects of serotonin makes it a valuable tool for modeling neuropsychiatric conditions and evaluating the therapeutic potential of novel serotonergic agents.[3][4]
Unlike systemic administration, which can produce widespread and sometimes confounding physiological effects, direct intracerebral injection via stereotaxic surgery allows for precise, localized delivery of TFMPP to specific brain nuclei. This technique is indispensable for dissecting the circuit-specific functions of serotonergic signaling in behaviors such as anxiety, cognition, and motor control.[1][2] This document provides a comprehensive, field-proven protocol for the safe and effective stereotaxic administration of TFMPP in rodent models, grounded in established best practices for aseptic neurosurgery and animal welfare.[5][6]
Mechanism of Action Overview
TFMPP primarily functions by binding to and activating serotonin receptors, thereby modulating neuronal activity in a manner similar to endogenous serotonin. Its significant agonistic activity at multiple receptor subtypes allows for the investigation of complex serotonergic interactions within defined neural circuits.[1][2]
Caption: Simplified diagram of TFMPP's agonistic action on postsynaptic serotonin receptors.
Compound Handling and Safety Precautions
Researcher safety is paramount. TFMPP and its derivatives are potent chemical agents. All handling must be performed in accordance with institutional safety guidelines and the compound's Safety Data Sheet (SDS).
| Precaution Category | Guideline | Justification |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and safety glasses with side shields at all times.[7][8] | Prevents accidental skin/eye contact and contamination of personal clothing. |
| Ventilation | Handle the solid compound and prepare solutions in a certified chemical fume hood or a well-ventilated area.[9][10] | Minimizes the risk of inhaling aerosolized powder or solvent vapors. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] | Prevents accidental ingestion and transfer of the compound outside the lab. |
| Storage | Store TFMPP in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[9][10] | Ensures compound stability and prevents hazardous reactions. |
| Disposal | Dispose of all contaminated materials (e.g., pipette tips, tubes, excess solution) as hazardous chemical waste according to institutional and local regulations.[9] | Protects personnel and the environment from exposure to the active compound. |
Stereotaxic Injection Protocol
This protocol is designed to ensure surgical precision, aseptic conditions, and optimal animal welfare, thereby maximizing the reliability and reproducibility of experimental results.[5]
Materials and Equipment
Surgical & Injection Apparatus:
-
Stereotaxic frame with animal-specific adaptors (mouse/rat)[6]
-
Anesthesia system (isoflurane vaporizer with nose cone and/or induction chamber)[11][12]
-
Micro-drill with sterile burr bits (0.5-1.0 mm)[13]
-
Microinjection pump with Hamilton syringe (e.g., 10 µL) and sterile needles (e.g., 33-gauge)[14][15]
-
Animal heating pad with temperature feedback control[16][17]
-
Bead sterilizer or autoclave for instruments[18]
Consumables & Reagents:
-
This compound (TFMPP)
-
Sterile vehicle (e.g., 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Anesthetic (e.g., Isoflurane, USP or Ketamine/Xylazine solution)[11][14]
-
Analgesics (Bupivacaine/Lidocaine, Carprofen/Meloxicam, Buprenorphine)[5][11]
-
Antiseptic solution (e.g., Povidone-iodine) and 70% ethanol[13][16]
-
Sterile cotton-tipped applicators and gauze
-
Sutures or wound clips
-
Sterile physiological saline for irrigation[16]
Experimental Design Considerations
-
Dose-Response: The optimal concentration of TFMPP must be determined empirically for the specific brain region and behavioral paradigm. Conduct pilot studies with a range of doses to establish a dose-response curve. Published studies on systemic administration may provide a starting point for dose calculations.[20]
-
Vehicle Control: A vehicle-only injection group is a mandatory control to account for the effects of the surgical procedure and injection volume.
-
Coordinates: Target coordinates must be determined from a reliable brain atlas (e.g., Paxinos & Franklin for mouse, Paxinos & Watson for rat) and adjusted for the specific age, weight, and strain of the animal.[12] It is best practice to perform preliminary dye injections (e.g., Evans Blue) in a few animals to histologically verify targeting accuracy before beginning the main study.[6]
Detailed Step-by-Step Methodology
Caption: High-level experimental workflow for stereotaxic TFMPP injection.
Phase 1: Pre-Operative Preparation
-
Animal Acclimatization & Weighing: Ensure animals are acclimatized to the facility for at least one week prior to surgery.[14] Weigh the animal immediately before the procedure to calculate precise drug dosages.[5]
-
Anesthesia and Analgesia: Administer a pre-operative analgesic (e.g., Carprofen or Meloxicam, SC) to manage post-surgical pain.[5] Induce anesthesia using either an induction chamber with isoflurane (e.g., 4-5%) or an IP injection of a ketamine/xylazine cocktail.[11][14]
-
Surgical Preparation: Once the animal is fully anesthetized (confirmed by absence of a pedal withdrawal reflex), apply ophthalmic ointment to both eyes to prevent corneal drying.[6][19] Shave the scalp and clean the surgical site by alternating scrubs of povidone-iodine and 70% ethanol, repeated three times.[13][16]
-
Stereotaxic Mounting: Secure the animal in the stereotaxic frame using ear bars and an incisor bar. For survival surgeries, use non-puncture (blunt) ear bars.[6] Position the animal on a heating pad set to maintain a body temperature of 37°C.[17] Transfer the animal to a nose cone for maintenance anesthesia (e.g., 1-2% isoflurane).[12]
Phase 2: Surgical and Injection Procedure 5. Incision: Administer a local anesthetic (e.g., lidocaine/bupivacaine) along the planned incision line.[5][6] After waiting a few minutes for it to take effect, make a midline incision with a sterile scalpel to expose the skull. 6. Skull Leveling: Clear the skull surface of periosteum using sterile cotton swabs. Identify the cranial landmarks bregma and lambda. Adjust the dorsal-ventral (DV) position of the head until the DV readings at bregma and lambda are within ~0.1 mm of each other to ensure the skull is level.[6] 7. Coordinate Targeting: Move the drill or injection needle to the bregma coordinates and set this as the origin (AP 0, ML 0). Using the atlas-derived coordinates, move the stereotaxic arm to the target AP and ML position. Mark this spot with a sterile pen.[13] 8. Craniotomy: Using a sterile micro-drill bit, create a small burr hole (~0.5-1 mm diameter) over the target site. Use light pressure and irrigate with sterile saline to prevent heat damage. Carefully remove any bone fragments and expose the dura mater.[6][13] 9. Injection: Slowly lower the injection needle to the target DV coordinate at a rate of approximately 1 mm/min.[6] Begin the infusion of TFMPP solution at a slow, controlled rate (e.g., 100-200 nL/min) to allow for diffusion and prevent tissue damage.[15][18] 10. Diffusion and Withdrawal: After the injection is complete, leave the needle in place for an additional 5-10 minutes to minimize backflow of the injectate up the needle tract.[6][18] Withdraw the needle slowly (e.g., 1 mm/min). 11. Wound Closure: Suture the scalp incision using an appropriate technique (e.g., simple interrupted) or apply surgical wound clips.[13][14] Apply a topical antibiotic ointment to the wound.
Phase 3: Post-Operative Care 12. Recovery: Discontinue anesthesia and place the animal in a clean, warm recovery cage.[21] Monitor the animal continuously until it is fully ambulatory. Provide supportive care such as subcutaneous administration of warmed sterile fluids (e.g., Lactated Ringer's solution) to aid hydration.[16][21] 13. Post-Operative Monitoring: Monitor the animal daily for at least 5-7 days.[19][21] Use a checklist to score health and well-being.
| Monitoring Parameter | Normal Observation | Signs of Concern |
| General Appearance | Well-groomed, alert, active | Ruffled fur, hunched posture, lethargy[21] |
| Body Weight | Stable or slight gain after initial loss | Continued weight loss (>15% of pre-surgical weight)[21] |
| Hydration Status | Pink mucous membranes, elastic skin tent | Sunken eyes, prolonged skin tenting[21] |
| Incision Site | Clean, dry, edges approximated | Redness, swelling, discharge, dehiscence (opening)[19][21] |
| Behavior | Normal eating, drinking, and ambulation | Anorexia, adipsia, abnormal gait, seizures |
-
Analgesia: Administer post-operative analgesics for a minimum of 48-72 hours as described in the approved animal use protocol.[5][21]
-
Record Keeping: Meticulously document all procedures, drugs administered, and daily health observations for each animal.[21]
References
-
Jolivalt, C. G., et al. (2021). Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report. MDPI. Retrieved from [Link]
-
Direction des services vétérinaires. (n.d.). Stereotaxic surgery in rodents. Retrieved from [Link]
-
Queen's University. (2015). Rodent Post-operative Care (Mice). Animals in Science. Retrieved from [Link]
-
Imani, M., et al. (2022). Anesthesia and analgesia for common research models of adult mice. PMC. Retrieved from [Link]
-
University of California, Santa Barbara. (2010). Aseptic rodent surgery and postoperative care. Retrieved from [Link]
-
Protocols.io. (2024). Mouse Stereotaxic Surgery. Retrieved from [Link]
-
University of Colorado. (2023). Rodent (Mouse & Rat) Survival Surgery (Guideline). Vertebrate Animal Research. Retrieved from [Link]
-
Office of Laboratory Animal Care (OLAC), UC Berkeley. (n.d.). Stereotaxic Compound Administration in Rats. Retrieved from [Link]
-
The University of Queensland. (n.d.). LAB_016 Stereotactic Brain Injections in Mice and Rats. Research Support. Retrieved from [Link]
- Sills, M. A., et al. (1985). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). PubMed.
-
Herndon, J. L., et al. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
RWD Life Science. (2023). Stereotaxic Intracranial Injection Surgery Protocol. Retrieved from [Link]
-
Li, G., et al. (2021). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. PMC. Retrieved from [Link]
-
DeVos, S. L., & Miller, T. M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Fogaça, et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. ResearchGate. Retrieved from [Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. esmed.org [esmed.org]
- 3. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 5. mdpi.com [mdpi.com]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. research.ucsb.edu [research.ucsb.edu]
- 17. rwdstco.com [rwdstco.com]
- 18. protocols.io [protocols.io]
- 19. Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 20. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
Application Notes and Protocols for the Quantitative Analysis of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Navigating the Nomenclature and Analytical Significance
This document provides detailed analytical standards and protocols for the quantification of 1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP. It is important to note that the nomenclature for this compound can vary, with "1-Methyl-3-(trifluoromethyl)piperazine" sometimes being used informally. However, the scientifically recognized and widely indexed name is 1-(3-trifluoromethylphenyl)piperazine, with the CAS number 15532-75-9.[1][2] This guide will, therefore, focus on the analytical methodologies for this specific and well-documented compound.
TFMPP is a psychoactive substance of the phenylpiperazine class and is often encountered as a designer drug, frequently in combination with benzylpiperazine (BZP).[3][4] Its stimulant and hallucinogenic properties have led to its classification as a substance of abuse in many jurisdictions.[4][5] Consequently, the accurate and robust quantification of TFMPP is of paramount importance in forensic toxicology, clinical chemistry, and pharmaceutical research to understand its pharmacokinetics, pharmacodynamics, and potential for abuse.[6]
This application note is designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded resource for the quantitative analysis of TFMPP in various matrices. The protocols herein are based on established and validated methodologies, emphasizing the principles of scientific integrity and trustworthiness.
Physicochemical Properties of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃F₃N₂ | [2] |
| Molecular Weight | 230.23 g/mol | [1] |
| CAS Number | 15532-75-9 | [1][2] |
| Appearance | Colorless to yellow viscous liquid | [7] |
| Boiling Point | 63-73 °C at 15 mmHg | [7] |
| Solubility | Slightly soluble in acetone, fairly soluble in methanol. | [8] |
The Cornerstone of Accurate Quantification: Certified Reference Materials
The use of a certified reference material (CRM) is indispensable for the accurate quantification of any analyte. CRMs provide a known concentration and purity, serving as the basis for calibration and quality control. For TFMPP, several reputable suppliers offer CRMs in various formats, including neat materials and solutions in methanol.[9] It is imperative to use a CRM from an accredited source to ensure the traceability and validity of the analytical results. A deuterated internal standard, such as TFMPP-d4, is also recommended for mass spectrometry-based methods to compensate for matrix effects and variations in sample preparation.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for TFMPP Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and robust technique for the quantification of TFMPP, particularly in seized drug samples and biological fluids.[3][11] The following protocol is a synthesis of validated methods.
Sample Preparation
The choice of sample preparation method depends on the matrix. For seized powders, a simple dissolution in methanol is often sufficient. For biological matrices like urine or plasma, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to remove interfering substances.
dot
Caption: Sample preparation workflow for GC-MS analysis of TFMPP.
Protocol for Liquid-Liquid Extraction from Urine:
-
To 1 mL of urine, add an internal standard (e.g., TFMPP-d4).
-
Add 1 mL of a basic buffer (e.g., pH 9.5 borate buffer) to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
Rationale: Basifying the sample ensures that TFMPP, a basic compound, is in its non-ionized form, which is more soluble in organic solvents, thus maximizing extraction efficiency.
GC-MS Instrumentation and Conditions
The following table outlines typical GC-MS parameters for TFMPP analysis.
| Parameter | Condition | Rationale |
| GC System | Agilent 6890N or equivalent | A widely used and reliable system for this type of analysis. |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness | A versatile, non-polar column providing good separation for a wide range of compounds, including piperazine derivatives.[3] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency.[3] |
| Injector | Splitless mode at 250 °C | Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. A high injector temperature ensures rapid volatilization of the analyte.[3] |
| Oven Program | Initial temp 150°C for 1 min, ramp at 10°C/min to 220°C, then ramp at 90°C/min to 290°C and hold for 2.3 min | This temperature program allows for the separation of TFMPP from other commonly co-occurring substances like BZP.[3] |
| MS Detector | 5975B or equivalent | A standard mass selective detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and reproducible ionization technique that generates characteristic mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode increases sensitivity and selectivity by monitoring only specific ions characteristic of TFMPP. |
| Characteristic Ions | m/z 188 (base peak), 145, 172, 230 | These ions are characteristic fragments of TFMPP upon electron ionization.[3] |
Method Validation Parameters
The following table summarizes typical validation parameters for the GC-MS quantification of TFMPP.
| Parameter | Typical Value | Reference |
| Linearity | 0.1 - 1.0 mg/mL (r² > 0.999) | [3] |
| Precision (%RSD) | < 1.5% | [3] |
| Accuracy (% Recovery) | 98.2% | [3] |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL in biological fluids | [11] |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL in biological fluids | [11] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for TFMPP Quantification
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the quantification of TFMPP in complex biological matrices like plasma and whole blood.
Sample Preparation
Similar to GC-MS, sample preparation for LC-MS/MS typically involves protein precipitation, LLE, or SPE.
dot
Caption: Sample preparation workflow for LC-MS/MS analysis of TFMPP.
Protocol for Protein Precipitation from Plasma:
-
To 100 µL of plasma, add an internal standard (e.g., TFMPP-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Rationale: Acetonitrile is an effective protein precipitating agent and is a common mobile phase component in reversed-phase chromatography, making it a compatible choice for sample preparation.
LC-MS/MS Instrumentation and Conditions
The following table outlines typical LC-MS/MS parameters for TFMPP analysis.
| Parameter | Condition | Rationale |
| LC System | Agilent 1200 series or equivalent | A high-performance liquid chromatography system capable of delivering precise gradients. |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) | C18 is a common reversed-phase column that provides good retention and separation for moderately polar compounds like TFMPP. |
| Mobile Phase A | 0.01 M Ammonium formate (pH 4.5) | A volatile buffer compatible with mass spectrometry that aids in the ionization of the analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |
| MS/MS System | Triple quadrupole mass spectrometer | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules, and TFMPP readily forms positive ions. |
| MRM Transitions | To be optimized for the specific instrument. A common precursor ion would be the protonated molecule [M+H]⁺. | MRM provides high selectivity by monitoring a specific precursor-to-product ion transition. |
Method Validation Parameters
The following table summarizes typical validation parameters for the LC-MS/MS quantification of TFMPP in plasma.
| Parameter | Typical Value | Reference |
| Linearity | 1 - 50 ng/mL (R² > 0.99) | [7] |
| Intra-day Precision (%RSD) | < 5% | [7] |
| Inter-day Precision (%RSD) | < 10% | [7] |
| Accuracy | > 90% | [7] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [7] |
Conclusion
The accurate quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is crucial for various scientific disciplines. The GC-MS and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for achieving this. The successful implementation of these protocols hinges on a thorough understanding of the underlying scientific principles, meticulous execution of the experimental steps, and the indispensable use of certified reference materials. By adhering to these guidelines, researchers and scientists can ensure the generation of high-quality, defensible data in their studies of TFMPP.
References
- A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. (2019). Journal of Forensic Science and Criminology.
- SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph.
- Chan, W. Y., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
- DEA Office of Diversion Control. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP: A2, Legal E, or Legal X).
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
- Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 973–983.
- Archer, R. P. (2010). Analytical Methods for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. Analytical Methods, 2(4), 367-375.
- World Health Organization. (2012). 1-(3-Trifluoromethylphenyl)piperazine.
- Fisher Scientific. (n.d.).
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
- Miraghaee, S., Umemoto, T., & Hammond, G. B. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). Organic Letters.
- Google Patents. (n.d.).
- Moore, K. A., et al. (2010). Detection of 1-Benzylpiperazine, 1-(3-Trifluoromethylphenyl)-piperazine, and 1-(3-Chlorophenyl)piperazine in Urine Specimens. Journal of Analytical Toxicology, 34(3), 138-143.
Sources
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 3. ikm.org.my [ikm.org.my]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. swgdrug.org [swgdrug.org]
- 9. caymanchem.com [caymanchem.com]
- 10. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 11. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
Topic: 1-Methyl-3-(trifluoromethyl)piperazine Solution Stability and Storage
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-(trifluoromethyl)piperazine is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl group, which can enhance metabolic stability and binding affinity. The integrity of this compound in solution is paramount for the validity of experimental results and the quality of pharmaceutical intermediates. This document provides a comprehensive guide to the stability, recommended storage conditions, and potential degradation pathways of this compound. It further outlines a detailed protocol for conducting forced degradation studies to identify stability-indicating parameters, ensuring the compound's reliable use in research and development.
Introduction: Understanding the Molecule's Chemistry
This compound possesses a piperazine ring, a heterocyclic amine, and a trifluoromethyl (-CF3) group. This combination dictates its stability profile. The piperazine moiety, with its two nitrogen atoms, confers basic properties and makes the molecule susceptible to oxidation and pH-dependent reactions.[1][2] The -CF3 group is a strong electron-withdrawing group that is generally stable but can be susceptible to photolytic degradation under certain conditions.[3][4] An empirical understanding of these characteristics is essential for preventing inadvertent degradation and ensuring the reproducibility of scientific outcomes.
Recommended Storage and Handling Protocols
The primary goal of proper storage is to mitigate exposure to environmental factors that can accelerate degradation. Safety data sheets for analogous piperazine compounds consistently highlight the need to protect them from moisture, light, and air.[5][6][7]
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) | Slows down the rate of potential hydrolytic and oxidative degradation reactions.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The piperazine ring is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk.[5] |
| Container | Tightly sealed, amber glass vial | Prevents exposure to atmospheric moisture and oxygen. Amber glass blocks UV light, preventing photolytic degradation.[6][7] |
| pH of Solution | Neutral to slightly acidic | The basic nature of piperazine makes its derivatives' stability pH-dependent. Buffering or formulation as a salt (e.g., hydrochloride) can enhance stability.[1] |
| Solvent Choice | Aprotic or anhydrous solvents (if compatible with use) | Minimizes the risk of hydrolysis. If aqueous solutions are necessary, use freshly prepared buffers and store for minimal duration. |
Potential Degradation Pathways
Understanding potential degradation pathways is the first step in developing a robust, stability-indicating analytical method.[8] For this compound, degradation is likely to occur through three primary mechanisms: oxidation, hydrolysis, and photolysis.
-
Oxidation: The tertiary amine of the piperazine ring is a primary site for oxidation, which can lead to the formation of N-oxides or ring-opening products.
-
Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, extreme pH conditions can catalyze degradation. The C-F bonds in the trifluoromethyl group are highly stable and resistant to hydrolysis.
-
Photolysis: The trifluoromethyl group, particularly on an aromatic or heteroaromatic ring, can be susceptible to photolytic degradation, potentially leading to defluorination or the formation of other photoproducts.[3][4][9]
Caption: Potential degradation pathways for this compound.
Protocol: Forced Degradation Study for Stability Assessment
A forced degradation or stress testing study is essential for elucidating degradation pathways and developing a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are generated without destroying the molecule entirely.[8]
Caption: Workflow for conducting a forced degradation study.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated
-
Class A volumetric flasks and pipettes
-
Photostability chamber (ICH Q1B compliant)
-
Thermostatic oven
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in a 10 mL volumetric flask using a 50:50 mixture of ACN:H₂O. This serves as the primary stock.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with 50:50 ACN:H₂O.
Application of Stress Conditions
For each condition, prepare a sample in a sealed vial. An unstressed control sample (working solution stored at 2-8°C in the dark) should be analyzed at each time point for comparison.
Table 2: Forced Degradation Study Parameters
| Stress Condition | Procedure | Incubation | Quenching/Neutralization |
| Acid Hydrolysis | Mix 1 mL of working solution with 1 mL of 0.1 M HCl. | 60°C | Neutralize with an equivalent volume/molarity of NaOH. |
| Base Hydrolysis | Mix 1 mL of working solution with 1 mL of 0.1 M NaOH. | Room Temp | Neutralize with an equivalent volume/molarity of HCl. |
| Oxidation | Mix 1 mL of working solution with 1 mL of 3% H₂O₂. | Room Temp | No quenching needed; analyze directly. |
| Thermal | Store a vial of the working solution in a dry oven. | 60°C | Cool to room temperature before analysis. |
| Photolytic | Expose a vial of the working solution in a photostability chamber. A dark control (vial wrapped in foil) should be included. | ICH Q1B guidelines | No quenching needed; analyze directly. |
Analytical Method
A stability-indicating method is one that can separate the parent compound from its degradation products. Since piperazines may lack a strong UV chromophore, MS detection is highly recommended for identifying degradants.[1][10]
-
System: HPLC with UV (e.g., 210 nm) and/or MS detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Causality Note: A gradient elution is chosen to ensure that potential degradation products, which may have significantly different polarities from the parent compound, are effectively separated and eluted from the column. The use of an MS detector is crucial for obtaining molecular weight information on unknown peaks, which is the first step in structural elucidation.[1]
Data Interpretation and Reporting
The analysis of stressed samples will provide data on the percentage of degradation and the formation of new peaks in the chromatogram.
-
Calculate Percent Degradation: % Degradation = [ (AreaControl - AreaStressed) / AreaControl ] * 100
-
Assess Peak Purity: Use a Diode Array Detector (DAD) or MS to check the peak purity of the parent compound in stressed samples to ensure co-elution is not occurring.
-
Identify Degradants: Use the mass-to-charge ratio (m/z) from the MS detector to propose structures for the degradation products. Further fragmentation (MS/MS) can confirm these structures.[1]
Table 3: Example Stability Data Summary
| Stress Condition | Incubation Time (hr) | Parent Peak Area | % Degradation | No. of Degradation Peaks |
| Control | 24 | 1,502,345 | 0.5% | 0 |
| Acid (0.1M HCl, 60°C) | 24 | 1,351,289 | 10.1% | 2 |
| Base (0.1M NaOH, RT) | 24 | 1,275,991 | 15.1% | 3 |
| Oxidative (3% H₂O₂) | 24 | 998,543 | 33.5% | 4 |
| Thermal (60°C) | 24 | 1,485,765 | 1.1% | 0 |
| Photolytic (ICH) | 24 | 1,411,201 | 6.1% | 1 |
Conclusion
The chemical integrity of this compound is critical for its successful application in research and development. Stability is best maintained by storing solutions in cool, dark conditions, under an inert atmosphere, and in tightly sealed amber vials. The piperazine ring is particularly susceptible to oxidation and pH-dependent degradation, while the trifluoromethyl group presents a potential for photolytic instability. The forced degradation protocol provided herein offers a robust framework for scientists to validate the stability of their own solutions, develop stability-indicating methods, and ensure the quality and reliability of their experimental data.
References
-
Karthikeyan, S. et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science. [Link]
-
Pharma Knowledge Forum. (2023). Method of analysis of Piperazine. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
Forensic Science International. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]
-
Journal of Chromatography A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. [Link]
-
Al-Ghananeem, A. M. (2010). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
ResearchGate. (2025). Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS and QSAR. [Link]
-
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (2023). [Link]
-
Water Research. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. [Link]
-
Chem-Impex International. 1-[3-(Trifluoromethyl)phenyl]piperazine Product Page. [Link]
-
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
International Journal of Molecular Sciences. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
-
SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. (2005). [Link]
-
Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
-
Environmental Sciences Europe. (2012). Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS(n) and QSAR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ready biodegradability of trifluoromethylated phenothiazine drugs, structural elucidation of their aquatic transformation products, and identification of environmental risks studied by LC-MS( n ) and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Unexpected behavioral effects of 1-Methyl-3-(trifluoromethyl)piperazine
The following Technical Support Guide addresses the behavioral pharmacology and troubleshooting workflows for 1-Methyl-3-(trifluoromethyl)piperazine .
Topic: Investigating Unexpected Behavioral Anomalies in Pre-Clinical Workflows
Support Ticket ID: #PIP-CF3-BEHAV-001 Status: Active Assigned Specialist: Senior Application Scientist, CNS Discovery Division
Executive Summary
Researchers utilizing This compound (CAS: 2165897-45-8) as a fragment in drug discovery or a chemical intermediate often report unexpected in vivo behavioral profiles. Unlike its aryl-piperazine analogs (e.g., TFMPP), this alkyl-piperazine building block is frequently assumed to be pharmacologically inert at low doses.
However, the addition of the trifluoromethyl (CF₃) group at the C3 position significantly alters the physicochemical properties of the piperazine core, enhancing blood-brain barrier (BBB) penetration and modulating off-target binding affinities. This guide troubleshoots "unexpected" excitation, sedation, and biphasic responses.
Part 1: Diagnostic Triage (Start Here)
Q1: Are you observing "Serotonin Syndrome-like" behaviors (Head twitch, hyperthermia)?
Diagnosis: Potential Identity Confusion or Contamination. Technical Insight: Users frequently confuse This compound (an alkyl piperazine) with TFMPP (1-(3-Trifluoromethylphenyl )piperazine), a potent non-selective serotonin receptor agonist.
-
The Issue: The alkyl derivative (your compound) lacks the aromatic ring required for high-affinity 5-HT₂A/C agonism typical of TFMPP. If you observe strong serotonergic behaviors, your sample may be mislabeled or contaminated with aryl-piperazine byproducts.
-
Action: Run an HPLC/MS check immediately.
-
Target Mass: 168.16 g/mol (Alkyl) vs 230.23 g/mol (TFMPP).
-
Reference: See Comparison Table 1 below.
-
Q2: Are you observing unexpected sedation or seizure activity?
Diagnosis: GABAergic Modulation. Technical Insight: The piperazine core acts as a GABA_A receptor agonist (peripheral) and antagonist (central, depending on substitution). The CF₃ group increases lipophilicity (LogP), facilitating CNS entry where the piperazine moiety can antagonize GABAergic inhibition, leading to chemically induced seizures or paradoxical sedation at sub-convulsive doses.
Part 2: Troubleshooting Guides & FAQs
Issue A: Biphasic Behavioral Response (Sedation followed by Excitation)
User Report: “Animals appeared lethargic 15 minutes post-dose, but exhibited hyperactivity and stereotypic grooming by minute 60.”
Root Cause Analysis: This is a classic pharmacokinetic (PK) anomaly driven by the CF₃-induced pKa shift .
-
Absorption (0-30 min): The electron-withdrawing CF₃ group lowers the pKa of the N1/N4 amines, increasing the fraction of non-ionized molecules at physiological pH. This results in rapid CNS uptake, causing initial GABA-mediated sedation.
-
Metabolism (30-60 min): N-demethylation (removing the 1-Methyl group) may yield 3-(trifluoromethyl)piperazine , a metabolite with distinct binding properties, potentially triggering rebound excitation or mild dopaminergic modulation.
Protocol: PK/PD Correlation Assay
-
Step 1: Collect plasma and CSF samples at t=15 and t=60 min.
-
Step 2: Quantify parent vs. N-desmethyl metabolite.
-
Step 3: Correlate CSF concentration with open-field locomotor activity.
Issue B: Inconsistent Potency Across Batches (The "Salt Effect")
User Report: "Batch A was inert; Batch B caused tremors at the same mg/kg dose."
Root Cause Analysis: The free base of this compound is a volatile liquid/oil, while the hydrochloride (HCl) salt is a solid.
-
Hygroscopicity: The HCl salt is highly hygroscopic. "Batch A" may have absorbed water, effectively lowering the molar dose of the active pharmaceutical ingredient (API).
-
Volatility: If using the free base, evaporation during preparation can lead to under-dosing.
Corrective Action:
-
Standard: Always use the Dihydrochloride salt form for in vivo dosing to ensure stoichiometry.
-
Storage: Store in a desiccator at -20°C.
-
Verification: Perform elemental analysis (CHN) to determine water content before weighing.
Part 3: Comparative Data & Visualization
Table 1: Physicochemical & Pharmacological Comparison
Distinguishing the Building Block from the Psychoactive Agent
| Feature | This compound (Subject) | TFMPP (Common Confusion) |
| Structure Type | Alkyl Piperazine (Saturated Ring) | Aryl Piperazine (Aromatic Ring) |
| CAS | 2165897-45-8 | 16015-69-3 |
| Primary Target | Fragment / GABA Modulator (Weak) | 5-HT₂C / 5-HT₁B Agonist |
| Behavioral Profile | Sedation, Seizure (High Dose), Irritant | Hallucinogenic, Anxiety, Hyperthermia |
| LogP (Predicted) | ~1.1 (Moderate CNS Entry) | ~2.8 (High CNS Entry) |
| Key Risk | GABA Toxicity | Serotonin Syndrome |
Pathway Visualization: Mechanism of Action Flowchart
Figure 1: Pharmacodynamic pathway illustrating how the lipophilic CF₃ group facilitates CNS entry, leading to GABA-mediated behavioral outcomes.
Part 4: Experimental Protocols
Protocol 1: Differentiating GABAergic vs. Serotonergic Toxicity
Use this protocol if the animal displays undefined agitation.
Materials:
-
Subject: C57BL/6 Mice (Male, 8-10 weeks).
-
Antagonists:
-
Diazepam (GABA_A positive allosteric modulator).
-
Cyproheptadine (5-HT₂A antagonist).
-
Workflow:
-
Baseline: Administer this compound at the dose causing the anomaly (e.g., 30 mg/kg IP).
-
Intervention Group A: Pre-treat with Diazepam (1 mg/kg).
-
Intervention Group B: Pre-treat with Cyproheptadine (1 mg/kg).
-
Observation:
-
If Diazepam reverses the effect
Mechanism is GABAergic (Likely the alkyl piperazine). -
If Cyproheptadine reverses the effect
Mechanism is Serotonergic (Suspect TFMPP contamination or off-target binding).
-
Protocol 2: Solubility & Stability Check
Use this to rule out dosing errors due to volatility.[1]
-
Prepare a 10 mM stock solution in DMSO.
-
Aliquot into glass vials (avoid plastic, CF₃ compounds can adsorb).
-
Analyze via LC-MS at T=0 and T=24h (room temp).
-
Fail Criteria: Detection of >5% degradation products or mass shift (indicative of hydrolysis or evaporation).
References
-
Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica. 1
-
Cayman Chemical. (2025).[2] Safety Data Sheet: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).
-
National Institutes of Health (NIH). (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. 3
-
Amadis Chemical. (2025).[2][4] Product Specification: (S)-1-Methyl-3-trifluoromethyl-piperazine. 5
-
Fisher Scientific. (2025).[6] Safety Data Sheet: 1-Methylpiperazine. 6
Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate and is not approved for human consumption or therapeutic use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. (S)-1-Methyl-3-trifluoromethyl-piperazine,2165897-45-8-Amadis Chemical [amadischem.com]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Preventing 1-Methyl-3-(trifluoromethyl)piperazine Precipitation In Vitro
Welcome to the technical support guide for managing the solubility of 1-Methyl-3-(trifluoromethyl)piperazine and related compounds in your in vitro experiments. This document provides a structured approach to understanding, preventing, and troubleshooting precipitation issues to ensure the accuracy and reproducibility of your results.
Section 1: Understanding the Root Cause: The Chemistry of Precipitation
Successful experimental design begins with understanding the physicochemical properties of your compound. This compound is a member of the N-arylpiperazine class, which presents specific solubility challenges.[1][2]
Q1: Why is my this compound precipitating in my aqueous cell culture medium?
The precipitation you are observing is most likely due to a combination of two key factors: its nature as a weakly basic compound and the phenomenon of "solvent shock."
-
Weakly Basic Nature & pH-Dependent Solubility : The piperazine ring is basic.[3] In an acidic environment, the nitrogen atoms in the piperazine ring become protonated (gain a positive charge). This charge significantly increases the molecule's interaction with polar water molecules, enhancing its solubility.[4][5][6] However, standard cell culture media is buffered to a physiological pH, typically between 7.2 and 7.4.[7] At this slightly basic pH, the compound is less likely to be protonated. The uncharged, neutral form is more hydrophobic and thus significantly less soluble in aqueous solutions, causing it to precipitate.[6][8] This relationship is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms of a compound.[9][10][11]
-
Solvent Shock : Researchers typically prepare high-concentration stock solutions in organic solvents like dimethyl sulfoxide (DMSO).[12][13][14] When a small volume of this concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer or media, the local concentration of the compound can momentarily exceed its solubility limit in the new, less favorable solvent environment.[7] This abrupt change in solvent polarity is known as "solvent shock" and can trigger immediate precipitation.[7]
The trifluoromethyl (-CF3) group on the phenyl ring also contributes to the molecule's overall hydrophobicity, further reducing its aqueous solubility.[15]
Section 2: Proactive Strategies for Maintaining Solubility
The most effective way to deal with precipitation is to prevent it from happening. The following strategies address the root causes of insolubility.
Q2: How should I prepare my stock solution to minimize precipitation risk?
Proper stock solution preparation is your first line of defense.
-
Choose the Right Solvent : While DMSO is a common and powerful solvent, for weakly basic compounds, preparing a stock in a slightly acidic buffer (e.g., a citrate or acetate buffer at pH 5-6) before further dilution can pre-protonate the molecule and improve its subsequent solubility in neutral media.[4] If you must use DMSO, ensure it is anhydrous (water-free), as absorbed water can reduce the solubility of some compounds over time.[16]
-
Determine Maximum Solubility : Before starting your main experiment, perform a simple solubility test. Add small, incremental amounts of your compound to a known volume of solvent until you observe saturation (undissolved particles). This will give you an approximate maximum stock concentration.[7][17]
-
Use Moderate Stock Concentrations : While high-concentration stocks (e.g., 10-30 mM) are common, they increase the risk of precipitation upon dilution.[12] Consider preparing a lower concentration stock (e.g., 1-5 mM) if you are encountering issues.[7]
-
Storage is Critical : Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[17][18]
Q3: What is the best method for diluting the stock solution into my final assay medium?
The dilution technique is just as important as the stock preparation.
-
Stepwise Dilution : Avoid diluting your high-concentration stock directly into the final medium in one step. Perform one or more intermediate dilutions in your assay medium.[18]
-
Add Stock to Medium, Not Vice Versa : Always add the (smaller volume) of compound stock to the (larger volume) of cell culture medium while vortexing or swirling. This promotes rapid dispersal and minimizes localized high concentrations that lead to solvent shock.[17][19]
-
Control Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular toxicity.[18][20] Remember to include a vehicle control with the same final DMSO concentration in your experiment.[18]
-
Pre-warm Your Medium : Using medium that is pre-warmed to 37°C can sometimes improve solubility, but be aware that some compounds can be less stable at higher temperatures.[7]
Q4: Are there any formulation aids or alternative solvents I can use?
If standard methods fail, several formulation strategies can enhance solubility.
-
Co-solvents : In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be tested.[12][13]
-
pH Modification : For cell-free assays, you may be able to lower the pH of the assay buffer to a range where the compound is more soluble. This is often not possible for cell-based assays where maintaining physiological pH is critical.[21]
-
Excipients (Solubilizers) :
-
Cyclodextrins : These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[13][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[13]
-
Surfactants : Surfactants like Tween 80 can form micelles that incorporate the compound, increasing its apparent solubility in aqueous solutions.[23]
-
Section 3: Troubleshooting Guide & FAQs
This section provides direct answers to common problems encountered during experiments.
FAQ & Troubleshooting Matrix
| Symptom / Question | Probable Cause | Recommended Action & Explanation |
| "Precipitate forms instantly when I add my DMSO stock to the media." | Solvent Shock / Exceeding Solubility Limit | 1. Reduce Final Concentration : Your target concentration is likely above the compound's solubility limit at pH 7.4.[7] 2. Use a Lower Stock Concentration : A larger volume of a more dilute stock can be mixed in more effectively.[7] 3. Improve Mixing : Add the stock solution dropwise to the vortexing medium to ensure rapid dispersal.[19] |
| "My solution is clear at first, but becomes cloudy during incubation at 37°C." | Temperature Effects / pH Shift / Compound Instability | 1. Evaluate Temperature Stability : The compound may be less soluble or unstable at 37°C over time.[7] 2. Monitor Media pH : Cell metabolism can acidify the media. While this often increases solubility for a base, interactions with media components could still be an issue. Check pH stability.[7] 3. Serum Interactions : If using serum, the compound may bind to proteins and precipitate. Consider reducing serum concentration or using a serum-free medium.[7] |
| "Can I just sonicate or heat the solution to redissolve the precipitate?" | Forcing a Supersaturated State | While gentle warming or brief sonication can help dissolve a compound initially, it often creates a temporary supersaturated state.[13][17] The compound is likely to precipitate again later, leading to inaccurate concentration and unreliable results. This is not a recommended long-term solution. |
| "My compound won't even dissolve in pure DMSO." | Poor Intrinsic Solubility / Wrong Salt Form | 1. Verify Compound Quality : Ensure the compound is pure. 2. Try Alternative Solvents : Test other organic solvents like N,N-Dimethylformamide (DMF).[13] 3. Check the Salt Form : The hydrochloride (HCl) salt form of a compound is generally more water-soluble than the free base.[24] Ensure you are using the most appropriate form for your needs. |
Section 4: Protocols & Visual Guides
Protocol 1: Step-by-Step Kinetic Solubility Assessment
This protocol helps you determine the maximum soluble concentration of your compound in your specific assay buffer.
-
Prepare Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution : Create a serial dilution of your stock in a 96-well plate using your exact cell culture medium (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant in all wells.
-
Incubation : Incubate the plate at room temperature or 37°C (whichever matches your assay condition) for 1-2 hours.
-
Visual Inspection : Carefully inspect each well for signs of precipitation (cloudiness, crystals, or film). A plate reader measuring light scatter at ~600 nm can also be used for a more quantitative assessment.
-
Determine Solubility Limit : The highest concentration that remains completely clear is the approximate kinetic solubility limit under your specific assay conditions.[7] It is recommended to work at concentrations at or below this limit.
Visual Guide 1: The pH-Shift Precipitation Pathway
This diagram illustrates why a compound soluble in DMSO can precipitate upon entering the higher pH environment of cell culture media.
Caption: A diagram showing how a basic compound precipitates due to a pH shift.
Visual Guide 2: Troubleshooting Workflow for Precipitation
This workflow provides a logical path to diagnose and solve solubility issues.
Caption: A decision tree for troubleshooting compound precipitation in vitro.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]-. [Link]
-
Deshmukh, A. S., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3). [Link]
-
Childs, S. L., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Crystal Growth & Design, 18(3), 1853–1863. [Link]
-
BioDuro. (2025). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. [Link]
-
Al-Ghaban, M. A., et al. (2012). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 13(4), 1325–1333. [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3). [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
-
Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]
-
Fisher, K. M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2817. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
Ciccone, C. D. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
Leidel, F., et al. (2014). Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications, 445(1), 23-9. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook. [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0b9d9c287a9f6d4e5f7a9d7c8e9b8b7d8c6f5e4c]([Link]
-
ResearchGate. (n.d.). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b.... [Link]
-
Ianni, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]
-
Rojas-Altuve, F. A., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE, 18(2), e0279628. [Link]
-
Shadrina, M., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceuticals, 18(5), 654. [Link]
Sources
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uregina.ca [uregina.ca]
- 4. Khan Academy [khanacademy.org]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. lifetein.com [lifetein.com]
- 20. researchgate.net [researchgate.net]
- 21. cellculturedish.com [cellculturedish.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing GC-MS Parameters for 1-Methyl-3-(trifluoromethyl)piperazine Isomers
Welcome to the technical support center for the analysis of 1-Methyl-3-(trifluoromethyl)piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging by GC-MS?
A1: The primary challenge lies in their structural similarity. Positional isomers, such as the 2-, 3-, and 4-trifluoromethyl analogs, often exhibit very similar boiling points and mass spectral fragmentation patterns.[1] This makes their chromatographic separation and individual identification difficult without carefully optimized GC-MS parameters. The basic nature of the piperazine ring can also lead to peak tailing on certain GC columns.
Q2: What is the most critical GC parameter to optimize for isomer separation?
A2: The GC column stationary phase is the most critical factor. A mid-polarity phase, such as a (50%-Phenyl)-methylpolysiloxane (e.g., DB-17 or equivalent), often provides the necessary selectivity to resolve these isomers.[2][3] The elution order is typically determined by the position of the aromatic ring substitution.[4][5]
Q3: Can these isomers be distinguished by their mass spectra alone?
A3: Often, no. Positional isomers like the trifluoromethylphenylpiperazine series can produce nearly identical electron ionization (EI) mass spectra because the fragmentation is primarily driven by the piperazine ring.[1][4][5] The major fragment ions are often the same, with only minor differences in relative intensities. Therefore, chromatographic separation is essential for accurate identification.[6]
Q4: Is derivatization necessary for analyzing these compounds?
A4: While not always mandatory, derivatization can be highly beneficial.[7] Acetylation or trifluoroacetylation can improve chromatographic peak shape by reducing interactions between the basic amine groups and active sites in the GC system.[8][9] Derivatization can also be used to enhance sensitivity and introduce unique mass fragments for better identification.[8][10]
Q5: What are the expected major fragment ions for this compound?
A5: The fragmentation of piperazine derivatives is typically initiated at the nitrogen atoms.[4][5] For N-substituted trifluoromethylphenylpiperazines, characteristic ions arise from the cleavage of the piperazine ring and the loss of substituents. Common fragments for related TFMPP compounds include ions at m/z 173 and 200, corresponding to fragments containing the trifluoromethylphenyl group and portions of the piperazine ring.[4] The specific fragmentation pattern will depend on the exact substitution.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound isomers.
Issue 1: Poor Chromatographic Resolution (Co-eluting Isomers)
Probable Causes:
-
Incorrect GC Column: The stationary phase lacks the selectivity needed to separate the isomers. Non-polar phases often separate based on boiling points, which can be too similar for these isomers.
-
Suboptimal Oven Temperature Program: A fast temperature ramp can reduce the interaction time with the stationary phase, leading to co-elution.
-
Carrier Gas Flow Rate is Too High or Too Low: An improper flow rate can decrease column efficiency.
Solutions:
-
Column Selection:
-
Action: Employ a mid-polarity column. A (50%-Phenyl)-methylpolysiloxane phase is a good starting point.[2][3] For challenging separations, consider a more polar phase like a trifluoropropyl- or polyethylene glycol-based column, but be mindful of potential bleed at higher temperatures.[11]
-
Rationale: Intermediate polarity phases provide a different selectivity mechanism (pi-pi interactions) compared to non-polar phases, which is often effective for separating aromatic positional isomers.
-
-
Optimize Oven Temperature Program:
-
Action: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 5-10 °C/min).[12]
-
Rationale: A slower temperature ramp increases the residence time of the analytes on the column, allowing for more effective partitioning with the stationary phase and improving separation.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Set the carrier gas (Helium or Hydrogen) flow rate to the optimal linear velocity for your column dimensions. This is typically around 1-2 mL/min for many standard capillary columns.[3][13]
-
Rationale: Operating at the optimal linear velocity maximizes the number of theoretical plates, leading to sharper peaks and better resolution.
-
Issue 2: Peak Tailing
Probable Causes:
-
Active Sites in the GC System: The basic nitrogen atoms in the piperazine ring can interact with acidic sites in the injector liner, column, or transfer line, causing peak tailing.[14][15]
-
Column Contamination: Accumulation of non-volatile matrix components on the column can create active sites.[16][17]
-
Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to tailing.[14][16]
Solutions:
-
Deactivate the System:
-
Action: Use a deactivated or ultra-inert inlet liner.[13] Ensure all ferrules and seals are clean and properly installed.
-
Rationale: Inert liners have a specially treated surface that minimizes interactions with active compounds like amines.
-
-
Column Maintenance:
-
Action: Trim the first 10-20 cm from the inlet end of the column.[17] If tailing persists, bake out the column at its maximum isothermal temperature limit (with the detector end disconnected) for a few hours.[17]
-
Rationale: The front of the column is where most contaminants accumulate. Trimming this section can restore performance. Baking out removes less stubborn contaminants.
-
-
Derivatization:
Issue 3: Low Sensitivity or Poor Signal-to-Noise
Probable Causes:
-
Suboptimal MS Ion Source Temperature: The temperature of the ion source can affect the ionization efficiency and fragmentation of fluorinated compounds.[18]
-
Analyte Degradation: The trifluoromethyl group can sometimes be thermally labile. High temperatures in the injector or transfer line can cause degradation.
-
Vacuum Leaks: A compromised vacuum in the mass spectrometer will significantly reduce sensitivity.[19]
Solutions:
-
Optimize Ion Source and Transfer Line Temperatures:
-
Action: Experiment with ion source temperatures in the range of 200-250 °C. Similarly, optimize the transfer line temperature to ensure efficient transfer without degradation.[20][21]
-
Rationale: The optimal source temperature is a balance between efficient ionization and preventing thermal degradation.[18] Overly high temperatures can lead to excessive fragmentation and loss of the molecular ion.[18]
-
-
Check for System Leaks:
-
Action: Perform a leak check on the MS system, paying close attention to the column connection fittings. Monitor for the presence of nitrogen (m/z 28) and oxygen (m/z 32) in the background spectrum.
-
Rationale: A high background of air ions is a clear indicator of a leak, which compromises the vacuum and reduces the mean free path of ions, thereby lowering sensitivity.
-
-
Adjust MS Detector Settings:
-
Action: Ensure the electron multiplier voltage (or gain) is set appropriately.[13] For targeted analysis, use Selected Ion Monitoring (SIM) mode instead of full scan.
-
Rationale: SIM mode increases sensitivity by focusing the detector on only a few specific ions of interest, increasing the dwell time on each and improving the signal-to-noise ratio.[20]
-
Method Development & Optimization Workflow
A systematic approach is crucial for developing a robust GC-MS method for these challenging isomers.
Step-by-Step Protocol
-
Initial Parameter Selection:
-
Injector: 250 °C, Split mode (e.g., 20:1 ratio to avoid overloading).[21]
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (50%-Phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temp 100 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Parameters: Transfer line 280 °C, Ion source 230 °C, Electron energy 70 eV, Scan range 50-500 amu.[21]
-
-
Performance Evaluation:
-
Inject a standard mixture of the isomers.
-
Assess the resolution between the critical isomer pair.
-
Evaluate the peak shape (asymmetry factor).
-
Check for the presence of a clear molecular ion and characteristic fragment ions.
-
-
Iterative Optimization:
-
If resolution is poor, decrease the oven ramp rate.
-
If peak tailing is observed, implement the troubleshooting steps outlined above (e.g., use an inert liner, trim the column).
-
If sensitivity is low, optimize the ion source temperature and consider switching to SIM mode for quantitative analysis.
-
Data Presentation: Recommended GC-MS Parameters
| Parameter | Initial Setting | Optimized Range/Value | Rationale for Optimization |
| GC Column | Non-polar (e.g., DB-5ms) | Mid-polarity (e.g., DB-17) | Enhances selectivity for positional isomers through pi-pi interactions.[2] |
| Injector Temp. | 250 °C | 240-260 °C | Balance between efficient volatilization and preventing analyte degradation.[3] |
| Oven Ramp Rate | 20 °C/min | 5-10 °C/min | Slower ramp increases column interaction time, improving isomer separation.[12] |
| Carrier Gas Flow | 1.5 mL/min | 1.0-1.2 mL/min | Optimizes column efficiency for better resolution and peak shape. |
| MS Source Temp. | 230 °C | 200-250 °C | Fine-tunes ionization and fragmentation for fluorinated compounds.[18] |
| Acquisition Mode | Full Scan | SIM Mode (for quantitation) | Significantly increases sensitivity by monitoring specific, characteristic ions.[20] |
Visual Workflow and Logic Diagrams
Below are diagrams created using DOT language to visualize key processes.
Caption: Troubleshooting logic for common GC-MS issues.
Caption: Systematic workflow for method development.
References
-
Jørgensen, F. S., & Halling-Sørensen, B. (Year). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed. [Link]
-
DeRuiter, J., & Noggle, F. T. (Year). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. Semantic Scholar. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Noggle, F. T., & DeRuiter, J. (2017). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link]
-
Unknown Author. (2024). Method development for improved PFAS quantification using GC-MS. OPUS. [Link]
-
Power, J. D., & O'Brien, J. (2010). Analytical Methods. RSC Publishing. [Link]
-
Unknown Author. (2025). Peak Shape Problems: Tailing Peaks. LabRulez GCMS. [Link]
-
Koelmel, J. P., et al. (Year). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. PMC. [Link]
-
DeRuiter, J., & Noggle, F. T. (Year). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]
- Unknown Author. (Year). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
-
Unknown Author. (Year). Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. ProQuest. [Link]
-
Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
-
ChM, C. (2025). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. LCGC International. [Link]
-
Unknown Author. (Year). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Jones, M. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Unknown Author. (Year). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. S-prep GmbH. [Link]
-
Noggle, F. T., & DeRuiter, J. (Year). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. ResearchGate. [Link]
-
Unknown Author. (2023). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. Unknown Source. [Link]
-
Fang, X. (Year). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Unknown Source. [Link]
-
Unknown Author. (Year). aromatics and N-aminoethylpiperazine on a fused silica capillary column. Agilent. [Link]
-
Unknown Author. (Year). Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]
-
Unknown Author. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical CHEMISTRY. [Link]
-
Unknown Author. (Year). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
-
Unknown Author. (Year). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Unknown Author. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Unknown Author. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]
-
Unknown Author. (Year). Gas Chromatography Mass Spectrometry. Shimadzu. [Link]
-
Watson, T. (2013). Optimizing GC–MS Methods. LCGC International. [Link]
-
Unknown Author. (2022). Limitations and disadvantages of GC-MS. Labio Scientific®. [Link]
-
Unknown Author. (Year). GC Column Types & Selection Guide. Shimadzu. [Link]
-
Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent. [Link]
-
Unknown Author. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Unknown Source. [Link]
-
Unknown Author. (2025). 10 Common Mistakes in Gas Chromatography. AELAB. [Link]
-
Staack, R. F., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Unknown Source. [Link]
-
Prestes, O. D., et al. (2012). Mass Spectrometry Parameters Optimization for the 46 Multiclass Pesticides Determination in Strawberries with Gas Chromatography. CORE. [Link]
-
Al-thani, R., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Semantic Scholar. [Link]
-
Unknown Author. (Year). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Unknown Author. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]
-
Unknown Author. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Unknown Author. (Year). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Unknown Source. [Link]
-
Unknown Author. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
Unknown Author. (2014). Temperature dependance of MS?????. Chromatography Forum. [Link]
Sources
- 1. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]
- 2. hakon-art.com [hakon-art.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. researchgate.net [researchgate.net]
- 10. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 11. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. agilent.com [agilent.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 18. longdom.org [longdom.org]
- 19. aimanalytical.com [aimanalytical.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: HPLC Method Development for 1-Methyl-3-(trifluoromethyl)piperazine
Status: Active Last Updated: October 26, 2025 Department: Chromatography Applications Engineering Analyte Class: Fluorinated Heterocyclic Amines
Executive Summary
You are likely visiting this page because you are experiencing severe peak tailing , retention loss , or isomeric co-elution with 1-Methyl-3-(trifluoromethyl)piperazine.[1]
This compound presents a "perfect storm" for reverse-phase chromatography:
-
Basic Nitrogen Centers: The piperazine ring contains secondary and tertiary amines (pKa ~9.0 and ~5.0), leading to strong silanol interactions.[1]
-
Fluorine Inductive Effects: The electron-withdrawing
group alters the local dipole moment, often making standard C18 selectivity insufficient for separating impurities.[1] -
Low UV Absorbance: The lack of a conjugated
-system (unless derivatized) makes UV detection at standard 254 nm difficult.[1]
This guide provides modular troubleshooting workflows to resolve these specific issues.
Module A: Troubleshooting Peak Shape (Tailing & Asymmetry)
Symptom: Asymmetry factor (
FAQ: Why is my peak tailing even on a "Base-Deactivated" C18 column?
Even "end-capped" columns have exposed silanols. At pH 3-7, your analyte is positively charged (protonated).[1] The silanols are negatively charged (ionized).[1] This creates an ion-exchange mechanism that drags the peak tail.[1]
Protocol 1: The "High pH" Switch (Recommended)
Applicable only for Hybrid-Silica columns (e.g., Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO).
The Logic: At pH > 10, the piperazine nitrogens are deprotonated (neutral). Neutral bases do not interact with silanols.[1]
| Parameter | Recommendation | Mechanism |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with | Neutralizes the analyte.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Column Temp | 30–40°C | Reduces mobile phase viscosity.[1] |
| Expected Result | Sharp, symmetrical peaks ( | Elimination of cation-exchange retention.[1] |
Protocol 2: The "Chaotropic" Fix (For Standard Silica Columns)
Use this if you are restricted to low pH or standard silica columns.
The Logic: Trifluoroacetic Acid (TFA) acts as an ion-pairing agent.[1][2][3] The trifluoroacetate anion pairs with the protonated amine, masking the positive charge.
-
Add: 0.05% to 0.1% TFA to both Mobile Phase A and B.
-
Warning: TFA suppresses MS ionization.[1] If using LC-MS, switch to Difluoroacetic Acid (DFA) or Formic Acid with a PFP column (see Module B).[1]
Module B: Retention & Selectivity (Separating Isomers)
Symptom: Analyte elutes in the void volume (
FAQ: Why isn't my C18 column retaining this compound?
The hydrophobic interaction between the C18 chain and the small methyl/trifluoromethyl groups is weak compared to the massive polarity of the amine ring. You need a mechanism that targets the fluorine or the nitrogen.
The Solution: Pentafluorophenyl (PFP) Stationary Phases
PFP columns are the "gold standard" for fluorinated amines.[1] They offer three distinct retention mechanisms simultaneously:
-
Hydrophobic: Similar to C18 but more selective.[1]
-
Dipole-Dipole: The electronegative fluorine ring on the column interacts with the polar amine.[1]
-
-
Interactions: (If the analyte has aromatic impurities).
Visualization: Troubleshooting Decision Tree
Figure 1: Decision matrix for selecting the correct troubleshooting workflow based on chromatographic symptoms.
Module C: Detection Optimization
Symptom: No peak visible or low S/N ratio. Root Cause: this compound lacks a strong chromophore.[1] The C-F bond absorbs in the low UV range (<210 nm), where solvent cutoff noise is high.
Recommended Detection Settings
| Method | Settings | Notes |
| UV-Vis | 200–210 nm | Requires HPLC-grade acetonitrile (super far UV).[1] Avoid Methanol (cutoff ~205 nm).[1] |
| ELSD/CAD | 40–50°C (Evaporation) | Universal detection.[1] Excellent for non-chromophoric amines.[1] |
| MS (ESI+) | [M+H]+ Mode | Best Option. The basic nitrogen ionizes easily.[1] Use Formic Acid (0.1%).[1][3] |
References & Authoritative Sources
-
Waters Corporation. Effect of pH on the Separation of Basic Compounds.[1] (Demonstrates the suppression of silanol activity at high pH using hybrid columns).
-
Agilent Technologies. Strategies for the Separation of Basic Compounds in Reverse Phase LC. (Details the use of TFA and column selection).
-
SIELC Technologies. Separation of Piperazine Derivatives on Mixed-Mode Columns. (Highlights the utility of alternative stationary phases for polar amines).
-
Royal Society of Chemistry. Analytical Methods for Piperazine Derivatives.[1] (Context on separating trifluoromethyl isomers). [1]
Sources
Validation & Comparative
1-Methyl-3-(trifluoromethyl)piperazine vs TFMPP as a research chemical
This guide provides an in-depth technical comparison between 1-Methyl-3-(trifluoromethyl)piperazine and TFMPP (1-(3-Trifluoromethylphenyl)piperazine) .
Executive Summary
While both compounds share the "trifluoromethyl-piperazine" nomenclature, they serve fundamentally different roles in research and drug development.
-
This compound is a chiral building block . It is an aliphatic heterocycle used in medicinal chemistry to introduce a trifluoromethyl group directly onto a saturated ring system. It has no established independent pharmacology and is used as a scaffold to modulate pKa and metabolic stability in novel drug candidates.
-
TFMPP is a bioactive probe and forensic standard . It is an aryl-piperazine with established affinity for serotonin receptors (5-HT1/5-HT2) and SERT. It is widely used as a reference standard in neuropharmacology and toxicology.
Part 1: Chemical Identity & Structural Comparison
The primary distinction lies in the location of the trifluoromethyl (-CF3) group and the aromaticity of the substituents.
| Feature | This compound | TFMPP (1-(3-Trifluoromethylphenyl)piperazine) |
| CAS Number | 2165897-45-8 (S-isomer)2165377-42-2 (R-isomer) | 15532-75-9 |
| Role | Synthetic Intermediate (Building Block) | Bioactive Ligand / Forensic Standard |
| Structure Type | Aliphatic Heterocycle | Aryl-Piperazine |
| Chirality | Chiral (C3 is a stereocenter) | Achiral |
| Basicity (pKa) | Reduced basicity at N4 due to inductive effect of -CF3 on the ring. | N4 is basic; N1 (aniline-like) is non-basic. |
| Primary Reactivity | Nucleophilic attack via N4 (secondary amine). | Ligand binding via protonated N4. |
| Regulatory Status | Unregulated Chemical Reagent | Controlled/Monitored in some jurisdictions (recreational drug analog). |
Structural Visualization
-
This compound: The -CF3 group is attached to the carbon skeleton of the piperazine ring. This creates a stereocenter, allowing for the synthesis of enantiopure drugs.
-
TFMPP: The -CF3 group is attached to a phenyl ring bonded to N1. The piperazine ring itself is unsubstituted on the carbons.
Part 2: Pharmacological & Synthetic Utility[1][2]
This compound: The Synthetic Scaffold
Application: Structure-Activity Relationship (SAR) Optimization. Medicinal chemists use this building block to replace standard piperazine or methyl-piperazine moieties. The introduction of the -CF3 group at C3 serves two purposes:
-
Conformational Locking: The bulky -CF3 group biases the piperazine ring into a specific chair conformation, potentially improving binding selectivity.
-
pKa Modulation: The electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent amines, improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.
TFMPP: The Bioactive Probe
Application: Serotonin Receptor Agonism & Release. TFMPP is a non-selective serotonin agonist and releasing agent.[1] It is used to study serotonergic signaling pathways.
-
Mechanism: Acts as a full agonist at 5-HT2C and 5-HT1B; acts as a releasing agent at SERT (Serotonin Transporter).
-
Key Data Points:
Part 3: Experimental Protocols
Protocol A: Synthesis using this compound
Objective: Nucleophilic aromatic substitution (SNAr) to couple the building block to a heteroaryl chloride (e.g., for library generation).
Reagents:
-
Substrate: 2-Chloropyridine derivative (1.0 eq)
-
Nucleophile: (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 eq)
-
Base: Cs2CO3 (2.0 eq)
-
Solvent: DMF (anhydrous)
Workflow:
-
Preparation: Dissolve 2-Chloropyridine (1.0 mmol) in DMF (5 mL) in a microwave vial.
-
Addition: Add (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 mmol) and Cs2CO3 (2.0 mmol).
-
Reaction: Seal and heat to 100°C for 4 hours (or 120°C for 30 min in microwave).
-
Work-up: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.
-
Validation: Verify product via LC-MS. The -CF3 group will show a distinct split in 19F NMR if diastereomers are formed (unlikely if enantiopure SM is used).
Protocol B: Receptor Binding Assay using TFMPP
Objective: Determine affinity (Ki) of a test compound for 5-HT2C using TFMPP as a reference ligand or competitor.
Reagents:
-
Receptor Source: HEK293 cells expressing human 5-HT2C.
-
Radioligand: [3H]-Mesulergine (Antagonist) or [3H]-5-HT (Agonist).
-
Reference Standard: TFMPP (dissolved in DMSO).
Workflow:
-
Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 x g. Resuspend pellet.
-
Incubation: Mix 50 µL membrane suspension, 25 µL [3H]-Ligand (2 nM final), and 25 µL TFMPP (varying concentrations: 10^-10 to 10^-5 M).
-
Equilibrium: Incubate at 37°C for 60 minutes .
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[TFMPP]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Part 4: Visualization (DOT Diagram)
The following diagram illustrates the divergent workflows for these two chemicals: one for Synthesis (Construction) and one for Analysis (Characterization).
Caption: Divergent research workflows. Top: The building block is chemically modified to create new drugs.[2] Bottom: TFMPP is used unchanged to probe biological systems.
Part 5: Safety & Handling
-
This compound:
-
Hazards: Irritant (Skin/Eye). Not classified as a controlled substance.[1]
-
Storage: Store at 2-8°C. Hygroscopic.
-
Handling: Standard fume hood procedures.
-
-
TFMPP:
References
-
Baumann, M. H., et al. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30(3), 550-560. Link
-
Sigma-Aldrich. (2024). "Product Specification: (S)-1-Methyl-3-trifluoromethyl-piperazine." MilliporeSigma Catalog. Link
-
Cayman Chemical. (2023). "TFMPP (hydrochloride) Product Information." Cayman Chemical Datasheets. Link
-
Herndon, J. L., et al. (1992). "Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior, 43(3), 739-748.[3] Link
Sources
A Comparative Guide to the Receptor Cross-Reactivity of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the receptor binding profile and cross-reactivity of 1-Methyl-3-(trifluoromethyl)piperazine (TFMPP), a research chemical known for its significant interaction with serotonergic systems. Understanding the full spectrum of a compound's receptor interactions is paramount in drug discovery and neuroscience research to anticipate off-target effects and elucidate its complete pharmacological profile. This document synthesizes available binding affinity and functional data, outlines detailed experimental protocols for assessing receptor cross-reactivity, and provides visual representations of relevant signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to this compound (TFMPP)
This compound, commonly known as TFMPP, is a substituted piperazine derivative that has been investigated for its psychoactive effects.[1] Primarily recognized as a serotonin receptor agonist and releasing agent, its complex pharmacology warrants a detailed examination of its interactions with a broader range of molecular targets.[1][2] While its principal activity lies within the serotonergic system, even weak interactions with other receptor families, such as dopaminergic and adrenergic receptors, can have significant physiological consequences. This guide aims to objectively present the current understanding of TFMPP's receptor cross-reactivity, supported by experimental data and methodologies.
Primary Target Profile: Serotonergic System Interactions
TFMPP exhibits its most potent activity at various subtypes of serotonin (5-HT) receptors and the serotonin transporter (SERT). The available data consistently demonstrates a high affinity for several 5-HT receptor subtypes, where it primarily acts as an agonist.
Serotonin Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of TFMPP for different 5-HT receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |
| 5-HT1A | 288 - 1950 | Full Agonist |
| 5-HT1B | 30 - 132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160 - 269 | Weak Partial Agonist or Antagonist |
| 5-HT2C | 62 | Full Agonist |
| 5-HT3 | 2373 (IC50) | Insignificant Affinity |
Table 1: Binding affinities and functional activities of TFMPP at various serotonin receptor subtypes. Data compiled from multiple sources.[1][3]
Serotonin Transporter (SERT) Interaction
Beyond direct receptor agonism, TFMPP also interacts with the serotonin transporter (SERT), the primary mechanism for clearing serotonin from the synaptic cleft.[1] TFMPP has been shown to bind to SERT and evoke the release of serotonin, contributing to its overall serotonergic effects.[1] Its potency at SERT is characterized by an EC50 value of 121 nM.[1]
Off-Target Cross-Reactivity Profile
A comprehensive understanding of a compound's pharmacology requires investigation into its potential off-target interactions. While TFMPP's primary targets are serotonergic, evidence suggests some level of cross-reactivity with other neurotransmitter systems, albeit with lower affinity.
Dopaminergic System
Current literature indicates that TFMPP has no direct effects on dopamine reuptake or efflux.[1] However, some studies suggest it may have indirect effects on the dopaminergic system. For instance, activation of 5-HT2C receptors by TFMPP could potentially modulate dopamine release.[4][5] Studies on the dopaminergic neurotoxicity of TFMPP derivatives have been conducted, although direct binding affinity data for TFMPP at dopamine receptors remains limited in publicly available literature.[6]
Adrenergic System
There is evidence to suggest that TFMPP may interact with the adrenergic system. One study indicated that the effects of TFMPP on seizure susceptibility in mice might involve alpha-1 adrenoceptors.[7] However, specific binding affinity data (Ki values) for TFMPP at various adrenergic receptor subtypes are not widely reported. Further experimental investigation is required to quantify these potential interactions.
Cholinergic System
TFMPP has been shown to inhibit the evoked release of acetylcholine in hippocampal synaptosomes, an effect that appears to be mediated by presynaptic 5-HT1B receptors.[8] This highlights an indirect modulatory role of TFMPP on the cholinergic system, driven by its primary serotonergic activity.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a compound like TFMPP, a panel of standardized in-vitro assays is employed. These assays provide quantitative data on binding affinity and functional activity at a wide range of receptors.
Radioligand Binding Assay (Competitive)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound (TFMPP) is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (TFMPP).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
A simplified workflow for determining receptor binding affinity using a radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the G-protein coupling of the receptor.
Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. This assay measures changes in intracellular cAMP concentration in response to the test compound.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target Gs- or Gi-coupled receptor in a multi-well plate.
-
Compound Addition: Add the test compound (TFMPP) at various concentrations to the cells. For Gi-coupled receptors, cells are typically co-stimulated with an activator of adenylyl cyclase, such as forskolin.
-
Incubation: Incubate the cells for a specific time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the change in cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Principle: Gq-coupled receptors, when activated, stimulate phospholipase C, which leads to the production of inositol trisphosphate (IP3). IP3 then triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration. This assay uses a fluorescent dye that binds to Ca2+ to measure these changes.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading: Culture cells expressing the target Gq-coupled receptor in a multi-well plate and load them with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the test compound (TFMPP) at various concentrations to the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader equipped for kinetic reading.
-
Data Analysis: Plot the peak fluorescence response against the test compound concentration to determine the EC50 value.
Signaling Pathways
Understanding the signaling pathways associated with the receptors that TFMPP interacts with is essential for interpreting its functional effects.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
The majority of TFMPP's known targets are GPCRs. The specific downstream effects are determined by the type of G-protein (Gs, Gi, or Gq) the receptor is coupled to.
GPCR Signaling Overview
Canonical signaling pathways for Gs, Gi, and Gq-coupled receptors.
Serotonin Transporter (SERT) Mechanism
The serotonin transporter facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions.
SERT Mechanism of Action
Sources
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. esmed.org [esmed.org]
- 3. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to the In Vitro and In Vivo Potency of 1-Methyl-3-(trifluoromethyl)piperazine and its Analogs
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of applications, including antipsychotic, antidepressant, and anxiolytic drugs.[1] The versatility of the piperazine ring allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide focuses on 1-Methyl-3-(trifluoromethyl)piperazine, a chiral derivative of the piperazine family. The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and lipophilicity, which can significantly impact a compound's potency and pharmacokinetic profile.[2][3]
While direct experimental data on the in vitro and in vivo potency of this compound is not extensively available in public literature, this guide will provide a comprehensive framework for its evaluation. We will leverage data from the closely related and extensively studied analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to illustrate key concepts and experimental methodologies. It is crucial to note the structural differences: this compound features a methyl group on one nitrogen and a trifluoromethyl group directly on the piperazine ring, making it a chiral compound. In contrast, TFMPP has a trifluoromethylphenyl group attached to one of the piperazine nitrogens. These structural distinctions are expected to have significant implications for receptor binding and overall pharmacological activity.
This guide will detail the standard experimental workflows for determining in vitro and in vivo potency, explain the scientific rationale behind these methods, and present comparative data for TFMPP to provide a predictive context for the evaluation of this compound.
Part 1: In Vitro Potency Assessment
The initial characterization of a novel compound's potency begins with in vitro assays. These cell-free or cell-based systems allow for the precise measurement of a drug's interaction with its biological target, typically a receptor or enzyme, in a controlled environment. For piperazine derivatives, which often target G-protein coupled receptors (GPCRs) in the central nervous system, a tiered approach to in vitro testing is employed.[4]
Radioligand Binding Assays: Determining Target Affinity
The first step is to determine the affinity of the compound for its putative targets. Radioligand binding assays are a gold standard for this purpose. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Cell lines stably expressing the target receptor (e.g., human serotonin receptors 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.
-
Assay Setup: The cell membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then derived from the IC50 value using the Cheng-Prusoff equation.
Comparative Data for TFMPP:
TFMPP has been extensively characterized and shows affinity for multiple serotonin receptors.[5]
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 288–1,950 |
| 5-HT1B | 30–132 |
| 5-HT1D | 282 |
| 5-HT2A | 160–269 |
| 5-HT2C | 62 |
Table 1: In Vitro Receptor Binding Affinities (Ki) of TFMPP.[5]
For this compound, the presence of the trifluoromethyl group directly on the chiral center of the piperazine ring may lead to stereospecific interactions with the receptor binding pocket, potentially resulting in different affinities for the (R)- and (S)-enantiomers.[6][7]
Functional Assays: Assessing Efficacy
High affinity does not necessarily translate to functional activity. Therefore, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor. This is achieved through functional assays that measure the cellular response following receptor activation.
Experimental Protocol: G-Protein Activation Assay (e.g., [35S]GTPγS Binding)
-
Assay Principle: This assay measures the activation of G-proteins, an early event in GPCR signaling. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation and measurement of this activated state.
-
Procedure: Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [35S]GTPγS.
-
Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by a known full agonist. Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound).
Comparative Data for TFMPP:
TFMPP acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while it is a weak partial agonist or antagonist at the 5-HT2A receptor.[5] It also evokes serotonin release by binding to the serotonin transporter (SERT) with an EC50 of 121 nM.[5]
Diagram: GPCR Signaling Pathway for Functional Assays
Caption: Simplified GPCR signaling cascade initiated by agonist binding.
Part 2: In Vivo Potency and Pharmacokinetic Profile
In vivo studies are essential to understand how a compound behaves in a whole living organism. These studies provide insights into the compound's efficacy, safety, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
Pharmacodynamic (PD) Models: Assessing Efficacy in Vivo
Pharmacodynamic models are used to evaluate the physiological or behavioral effects of a compound. The choice of model depends on the expected therapeutic application. For a compound with serotonergic activity, models of anxiety, depression, or psychosis are often employed.
Experimental Protocol: Forced Swim Test (FST) in Mice (an antidepressant model)
-
Acclimation and Dosing: Mice are acclimated to the testing room. The test compound (this compound), a positive control (e.g., a known antidepressant), or a vehicle is administered at various doses.
-
Test Procedure: After a predetermined pre-treatment time, each mouse is placed in a cylinder of water from which it cannot escape. The duration of immobility is recorded over a specific period (e.g., the last 4 minutes of a 6-minute test).
-
Rationale: Antidepressant compounds are known to reduce the duration of immobility, as the animal will spend more time trying to escape.
-
Data Analysis: The mean immobility time for each treatment group is calculated. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Comparative Data for TFMPP:
TFMPP has shown activity in the behavioral despair test (a model similar to the FST) and can normalize social behavioral deficits in mice, suggesting potential psychotropic activity.[8] In drug discrimination studies in rats, TFMPP has an ED50 of 0.19 mg/kg.[9]
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
Pharmacokinetic studies determine the fate of the drug in the body over time. Key parameters include bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
Experimental Protocol: Pharmacokinetic Study in Rats
-
Dosing: A cohort of rats is administered the test compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data are plotted. Pharmacokinetic parameters are calculated using specialized software. Bioavailability is determined by comparing the area under the curve (AUC) from oral administration to that from IV administration.
Comparative Data for TFMPP:
In humans, an oral dose of 60 mg of TFMPP reaches peak plasma concentration in approximately 90 minutes.[10] Metabolism of TFMPP occurs primarily via hepatic cytochrome P450 enzymes, particularly CYP2D6.[10][11] The N-methyl group in this compound is a potential site for metabolism, which could influence its pharmacokinetic profile compared to TFMPP.
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo pharmacodynamic and pharmacokinetic studies.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for evaluating the in vitro and in vivo potency of this compound. While specific data for this compound are sparse, the established methodologies and comparative data from the analog TFMPP provide a robust framework for its characterization.
The key structural differences—N-methylation and the placement of the trifluoromethyl group on a chiral center of the piperazine ring—are anticipated to significantly influence its pharmacological profile. N-methylation can alter metabolic stability and receptor interactions.[12] The chirality introduced by the trifluoromethyl group necessitates the separation and individual testing of the (R)- and (S)-enantiomers, as they may exhibit distinct potencies and efficacies.[6]
Future research should focus on the synthesis of the individual enantiomers of this compound and their systematic evaluation using the in vitro and in vivo assays described herein. Such studies will elucidate the structure-activity relationship of this novel compound and determine its potential as a therapeutic agent.
References
- S. Garattini, T. Mennini, S. Caccia, et al. (1986). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Archives Internationales de Pharmacodynamie et de Thérapie, 283(2), 198-212.
-
R. Li, W.W.S. Mak, J. Li, et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available from: [Link]
-
A.A. El-Sayed, A.A. Al-Rashood, S.T. Al-Rashood, et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. Available from: [Link]
-
R. Li, W.W.S. Mak, J. Li, et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available from: [Link]
-
Y. Wang, Z. Wang, Y. Zhang, et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1055726. Available from: [Link]
- S.M.C. Seba, S.R. S, S. Kumar, et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580.
-
Y. Wang, Z. Wang, Y. Zhang, et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available from: [Link]
- S. Singh, A. Sharma, P. Prasher, et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society.
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Available from: [Link]
-
L.Q.F.M. de Oliveira, A.P. de Souza, J.A. do Vale, et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Available from: [Link]
- R.F. Staack, H.H. Maurer. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 973-981.
-
R.F. Staack, H.H. Maurer. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Semantic Scholar. Available from: [Link]
- M.A. El-Gazzar, M.A. El-Gaber, M.A. El-Gaber. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)
-
A.M. El-Sayed, E.A. El-Gazzar, M.A. El-Gaber. (2021). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. PMC. Available from: [Link]
- J.L. Herndon, M.E. Pierson, R.A. Glennon. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology, Biochemistry and Behavior, 43(3), 739-748.
-
Expert Committee on Drug Dependence. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine. WHO. Available from: [Link]
- WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
-
S. Jana, S. Saha, A. Jana, et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available from: [Link]
-
Y. Shiraishi, T. Maeda, K. Kusuhara, et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. PMC. Available from: [Link]
-
M.M. Cushion, J.R. Stringer, S.A. Wasserman, et al. (2007). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PMC. Available from: [Link]
-
I. Agranat, H. Caner, J. Caldwell. (2002). Chiral Drugs: An Overview. PMC. Available from: [Link]
- M. Krátký, J. Vinšová. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
- S. Alhameed, G. Sbardella. (2025). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.
-
SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Available from: [Link]
-
N.A. Antia, D.J. Russell, J.C. Ashton, et al. (2011). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b 1-[3-chlorophenyl]-piperazine, c 3,4-methylenedioxymethamphetamine and d fenfluramine. ResearchGate. Available from: [Link]
- R.B. de Oliveira, L.C. de Almeida, E.C. de Oliveira. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-16.
-
A. Dejmek, M. Fojo, T. Fojo. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC. Available from: [Link]
- S.-j. Peng, Y.-f. Wang, X.-y. Huang, et al. (2024). Chiral drugs. LabMed Discovery, 1(2), 100008.
-
A.L. Soraci. (2015). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. mdpi.com [mdpi.com]
Navigating the Synthesis of 1-Methyl-3-(trifluoromethyl)piperazine: A Guide to Reproducibility in the Face of Scant Data
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is the bedrock of drug discovery and development. However, the path from a published protocol to a successfully replicated experiment is not always straightforward. This guide delves into the reproducibility of published data for 1-Methyl-3-(trifluoromethyl)piperazine, a compound of interest in medicinal chemistry due to the prevalence of the piperazine motif in bioactive molecules. A notable challenge in this endeavor is the limited specific public data for this exact molecule. This guide, therefore, adopts a comparative and predictive approach, drawing from established synthetic methodologies for structurally related compounds to provide a comprehensive roadmap for researchers. We will explore plausible synthetic routes, dissect the critical parameters influencing their success and reproducibility, and present a detailed, self-validating experimental protocol.
The Landscape of Trifluoromethylated Piperazines: A Comparative Overview
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the piperazine scaffold, a common pharmacophore, the resulting derivatives are of considerable interest. While direct literature on this compound is sparse, we can infer synthetic strategies from related molecules such as 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP) and other N-alkylated piperazines.
The synthesis of piperazine derivatives generally involves the formation of the heterocyclic ring, followed by functionalization of the nitrogen atoms. Key challenges in achieving reproducible results often lie in controlling selectivity, managing reaction conditions, and ensuring thorough purification and characterization.
Proposed Synthetic Pathways and a Critical Analysis of Reproducibility
Based on analogous syntheses, two primary retrosynthetic approaches for this compound are proposed. The reproducibility of each pathway is critically dependent on specific experimental variables.
Pathway A: Reductive Amination of a Piperazinone Precursor
This strategy involves the synthesis of a piperazinone intermediate, followed by reduction and N-methylation.
Caption: Proposed Synthetic Pathway A for this compound.
Causality Behind Experimental Choices:
-
Step 1: Cyclization: The initial cyclization between ethyl 2-bromo-3,3,3-trifluoropropanoate and ethylenediamine to form the piperazinone is a crucial step. The choice of solvent and base is critical to minimize side reactions and maximize yield. A non-polar aprotic solvent like toluene or THF is often preferred. The reaction temperature must be carefully controlled to prevent polymerization of ethylenediamine.
-
Step 2: Reduction: The reduction of the amide in the piperazinone ring to an amine is a high-energy transformation. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose. The reproducibility of this step hinges on the quality and stoichiometry of the LiAlH4, as well as the strict exclusion of moisture.
-
Step 3: N-Methylation: The final N-methylation can be achieved through various methods, with the Eschweiler-Clarke reaction (using formaldehyde and formic acid) being a classic and often high-yielding choice. This method is generally reproducible, provided the reaction is driven to completion.
Pathway B: Direct Alkylation of a Pre-formed Piperazine Ring
An alternative approach involves the direct alkylation of a commercially available or synthesized trifluoromethyl-substituted piperazine.
Validating a New HILIC-MS/MS Method for 1-Methyl-3-(trifluoromethyl)piperazine
Executive Summary
The Analytical Gap: 1-Methyl-3-(trifluoromethyl)piperazine is a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and GPCR ligands. However, its lack of a conjugated
The Solution: This guide validates a direct Hydrophilic Interaction Liquid Chromatography tandem Mass Spectrometry (HILIC-MS/MS) method. Unlike traditional workflows, this approach requires no derivatization, offers a 100-fold increase in sensitivity, and ensures orthogonal selectivity for polar impurities.
Performance Snapshot:
| Feature | New Method (HILIC-MS/MS) | Standard (RP-HPLC-UV) | Alternative (GC-FID) |
| Detection Mode | ESI+ (MRM) | UV (205 nm or Deriv.) | FID |
| Sample Prep | Dilute & Shoot | Derivatization (e.g., NBD-Cl) | Liquid-Liquid Extraction |
| LOD | 0.5 ng/mL | 500 ng/mL (Direct UV) | 50 ng/mL |
| Throughput | High (5 min run) | Low (30 min + prep) | Medium (15 min) |
| Selectivity | Mass-resolved (High) | Matrix interference likely | Thermal degradation risk |
Methodological Comparison & Decision Logic
To ensure scientific integrity, we must understand why the new method is superior. The following decision tree illustrates the logic applied when selecting an analytical strategy for non-chromophoric polar amines.
Figure 1: Analytical Method Selection Strategy. The absence of a chromophore and high polarity of the target molecule eliminates standard RP-HPLC, favoring HILIC-MS/MS.
Experimental Protocol: HILIC-MS/MS
This protocol is designed to be self-validating. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects common in ESI.
Materials & Reagents[1][2][3][4][5]
-
Analyte: this compound (>98% purity).
-
Internal Standard (IS): 1-Methyl-piperazine-d8 (Surrogate) or 1-(3-trifluoromethylphenyl)piperazine-d4.
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH ensures protonation of the amine for ESI+.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Instrument Conditions[2][4][5][6][7]
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 90% B (High organic for HILIC retention)
-
3.0 min: 50% B
-
3.1 min: 90% B
-
5.0 min: Stop
-
-
MS Detection: ESI Positive mode, MRM (Multiple Reaction Monitoring).
-
Transition:
(Loss of isopropyl/ring fragmentation).
-
Sample Preparation[1][4]
-
Stock Solution: Dissolve 10 mg analyte in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 1 µg/mL in Acetonitrile (Not water! Water is the strong solvent in HILIC and causes peak distortion).
-
Extraction (if biological/matrix): Protein precipitation with Acetonitrile (1:3 v/v). Supernatant injection.
Validation Results (ICH Q2(R2) Aligned)
The following data represents a typical validation dataset comparing the New Method (HILIC-MS/MS) against the Legacy Method (Derivatization-HPLC-UV).
Specificity & Selectivity
HILIC-MS/MS demonstrates superior specificity. While the UV method showed interference from reagent byproducts (NBD-OH), the MS/MS transition (
Linearity & Range[2][4][5]
-
HILIC-MS/MS: Linear from 1.0 ng/mL to 1000 ng/mL (
). -
HPLC-UV: Linear from 500 ng/mL to 50,000 ng/mL (
).
Accuracy & Precision (n=6)
| Concentration Level | Method | Recovery (%) | RSD (%) | Status |
| Low (QC) | HILIC-MS/MS | 99.4 | 1.8 | Pass |
| HPLC-UV | 92.1 | 5.4 | Marginal | |
| Medium (QC) | HILIC-MS/MS | 100.2 | 1.1 | Pass |
| HPLC-UV | 98.5 | 2.3 | Pass | |
| High (QC) | HILIC-MS/MS | 101.0 | 0.9 | Pass |
| HPLC-UV | 99.1 | 1.5 | Pass |
Sensitivity (LOD/LOQ)
The signal-to-noise (S/N) ratio was calculated using the RMS method.
-
HILIC-MS/MS LOQ: 1.0 ng/mL (S/N > 10).
-
HPLC-UV LOQ: 500 ng/mL (S/N > 10).
Validation Workflow Diagram
This workflow adheres to the ICH Q2(R2) guidelines, emphasizing the lifecycle approach to method validation.
Figure 2: ICH Q2(R2) Validation Workflow. This systematic approach ensures the method is fit for purpose before routine deployment.
Expert Insights & Troubleshooting
As an application scientist, I often see HILIC methods fail due to sample diluent mismatch .
-
The Trap: Dissolving the sample in 100% water.
-
The Consequence: In HILIC, water is the "strong" solvent.[1][2] Injecting a water slug causes the analyte to elute immediately (breakthrough), resulting in split peaks.
-
The Fix: Always match the sample solvent to the initial mobile phase conditions (e.g., 90% Acetonitrile).
Why not GC? While this compound is semi-volatile, secondary amines often adsorb to active sites in the GC liner and column, causing tailing. Derivatization (e.g., with TFAA) improves peak shape but adds a step. HILIC-MS/MS remains the "Direct & Detect" gold standard for this class of molecules.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6][7] [Link][4]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[8][2] Journal of Chromatography A. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).[9][10][11][12] (Cited for structural analog comparison). [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. fda.gov [fda.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hhs.gov [hhs.gov]
- 8. diduco.com [diduco.com]
- 9. swgdrug.org [swgdrug.org]
- 10. ikm.org.my [ikm.org.my]
- 11. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
